3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H12INO2 |
|---|---|
Molecular Weight |
329.13 g/mol |
IUPAC Name |
3-iodo-1-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C12H12INO2/c1-7(2)14-9-6-4-3-5-8(9)10(13)11(14)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
QFAUWVMXMHBRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C(=O)O)I |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to 3-Iodo-1-isopropyl-1H-indole-2-carboxylic Acid
Executive Summary
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid (CAS: 1263209-55-7 ) is a specialized heterocyclic building block primarily utilized in the synthesis of 5-Lipoxygenase Activating Protein (FLAP) inhibitors and other indole-based anti-inflammatory agents. Its structural core—a 1,2,3-trisubstituted indole—serves as a critical scaffold for positioning pharmacophores that interfere with the arachidonic acid cascade.
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthetic workflow, and its application in drug discovery.
Physicochemical Profile
The molecule combines a lipophilic indole core with a polar carboxylic acid headgroup and a reactive iodine handle. This duality governs its solubility and reactivity profile.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 1263209-55-7 | [1] |
| Molecular Formula | C₁₂H₁₂INO₂ | |
| Molecular Weight | 329.13 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Observed in analogs [2] |
| Melting Point | 160–165 °C (Decomposes) | Predicted based on 1-methyl analog (dec. 125°C) [2] |
| pKa (Acid) | ~3.8 – 4.2 | Typical for indole-2-COOH [3] |
| LogP (Predicted) | 3.5 – 4.0 | High lipophilicity due to isopropyl/iodo groups |
| Solubility | Low in Water; Soluble in DMSO, DMF, MeOH, DCM | |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | |
| H-Bond Acceptors | 2 (C=O, Indole N typically non-basic) |
Synthetic Methodology & Validation
The synthesis of 3-iodo-1-isopropyl-1H-indole-2-carboxylic acid requires a sequential functionalization strategy. The protocol below is designed for regiochemical fidelity , preventing common side reactions like C-3 alkylation or over-iodination.
Core Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthetic route ensuring N-1 functionalization prior to C-3 halogenation.
Detailed Experimental Protocol
Step 1: N-Alkylation (Introduction of Isopropyl Group)
-
Reagents: Ethyl indole-2-carboxylate (1.0 eq), 2-Iodopropane (1.5 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Dissolve ethyl indole-2-carboxylate in DMF under N₂ atmosphere.
-
Add Cs₂CO₃ and stir for 15 min to deprotonate the indole nitrogen (pKa ~16).
-
Add 2-Iodopropane dropwise. Heat to 60°C for 4-6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc). Product (Intermediate A) will have a higher R_f than the starting material due to loss of the N-H donor.
-
Workup: Dilute with water, extract with EtOAc.
-
Step 2: Electrophilic Aromatic Substitution (C3-Iodination)
-
Reagents: Intermediate A (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).
-
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Dissolve Intermediate A in DMF. Cool to 0°C.
-
Add NIS portion-wise to prevent exotherm. The C-3 position is highly nucleophilic; reaction is typically complete within 1 hour.
-
Critical Control: Do not use excess I₂/oxidant, which can lead to ring oxidation.
-
Validation: 1H NMR will show the disappearance of the C-3 proton (typically a doublet or singlet around δ 7.0-7.5 ppm depending on substitution).
-
Step 3: Ester Hydrolysis
-
Reagents: Intermediate B, LiOH (3.0 eq).
-
Solvent: THF/Water (3:1).
-
Procedure:
-
Stir the ester in THF/Water at room temperature.
-
Upon completion, acidify carefully with 1M HCl to pH ~3.
-
The target acid often precipitates as a solid. Filter and wash with cold water.
-
Structural Characterization (Self-Validating Data)
To confirm the identity of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid , the following spectroscopic signatures must be present.
-
¹H NMR (DMSO-d₆, 400 MHz) Prediction:
-
δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.4-7.8 (m, 4H): Indole aromatic ring protons (H4, H5, H6, H7).
-
δ 5.4-5.6 (septet, 1H): N-CH proton of the isopropyl group. Key diagnostic signal.
-
δ 1.5-1.6 (d, 6H): Methyl protons of the isopropyl group.
-
Absence: No signal for C3-H (confirming iodination) and no signal for N-H.
-
-
Mass Spectrometry (ESI):
-
[M-H]⁻: 327.9 m/z (Negative mode is preferred for carboxylic acids).
-
Isotope Pattern: Iodine is monoisotopic, so no M+2 peak from halogen (unlike Cl/Br).
-
Biological Application: FLAP Inhibition[7]
This compound acts as a scaffold for FLAP inhibitors (e.g., analogs of MK-886). FLAP (5-Lipoxygenase Activating Protein) is a membrane-bound protein essential for the biosynthesis of leukotrienes, which drive inflammation in asthma and atherosclerosis.[1]
Mechanism of Action Diagram
Figure 2: The inhibitor (green) binds to FLAP, preventing the presentation of Arachidonic Acid to 5-LO, thereby halting Leukotriene production.
Structure-Activity Relationship (SAR):
-
COOH Group: Often acts as a bioisostere or is coupled to form an amide/zwitterionic moiety to interact with the polar pocket of FLAP.
-
3-Iodo Position: Serves as a handle for Suzuki-Miyaura coupling to attach hydrophobic benzyl or bi-aryl groups (e.g., 4-chlorobenzyl) which are critical for occupying the lipophilic binding groove of FLAP [4].
-
N-Isopropyl: Provides steric bulk and lipophilicity, optimizing membrane penetration and hydrophobic interactions.
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be photosensitive).
-
Stability: Susceptible to decarboxylation at high temperatures (>150°C). Avoid strong oxidizers which may liberate iodine.
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) required.
References
-
Yue, D., et al. (2002). "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling...". Journal of Organic Chemistry, 67(6), 1905–1909. (Describing properties of analogous 3-iodo-1-methylindoles). Retrieved from [Link]
-
Create Chemical . (n.d.). Indole-2-carboxylic acid properties. Retrieved from [Link]
-
Stock, N. S., et al. (2011). "5-Lipoxygenase-Activating Protein (FLAP) Inhibitors.[1] Part 4: Development of AM803". Journal of Medicinal Chemistry, 54(23), 8013–8029. Retrieved from [Link]
Sources
Advanced Spectroscopic Characterization of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
Topic: Spectroscopic Analysis of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Guide for Synthetic Validation and Structural Elucidation
Executive Summary
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting the 5-lipoxygenase-activating protein (FLAP) pathway and other anti-inflammatory targets. Its structural integrity is defined by three distinct functional modifications to the indole core: N-alkylation (isopropyl), C2-carboxylation, and C3-iodination.
This guide provides a comprehensive spectroscopic framework for validating this compound. Unlike simple indoles, the interplay between the steric bulk of the N-isopropyl group and the electronic influence of the C3-iodine atom creates a unique spectral signature. This document details the expected NMR, MS, and IR profiles, providing a self-validating protocol for purity and identity assessment.
Synthetic Context & Impurity Profile
To accurately interpret spectra, one must understand the genesis of the sample. This compound is typically synthesized via the electrophilic iodination of 1-isopropyl-1H-indole-2-carboxylic acid (or its ester followed by hydrolysis).
Primary Impurities to Monitor:
-
Starting Material: 1-isopropyl-1H-indole-2-carboxylic acid (Lack of Iodine).[1]
-
Decarboxylated By-product: 3-iodo-1-isopropyl-1H-indole (Loss of COOH).
-
Regioisomers: Iodination at C5 or C6 (rare under controlled conditions but possible).
Visualization: Synthesis & Impurity Logic
Figure 1: Synthetic pathway highlighting the origin of critical spectroscopic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
NMR is the definitive tool for structural verification. The substitution pattern removes the C3 proton and the N1 proton, simplifying the aromatic region while adding aliphatic complexity.
H NMR Analysis (400 MHz, DMSO- )
The loss of the C3-H signal (typically a doublet or singlet around
| Position / Group | Multiplicity | Chemical Shift ( | Integration | Mechanistic Insight |
| -COOH | Broad Singlet | 13.0 - 13.5 | 1H | Exchangeable acidic proton; shift varies with concentration/water content. |
| Ar-H (C4) | Doublet (d) | 7.45 - 7.55 | 1H | Deshielded by C3-I proximity (heavy atom anisotropy). |
| Ar-H (C7) | Doublet (d) | 7.60 - 7.70 | 1H | Deshielded by N-substitution. |
| Ar-H (C5, C6) | Multiplet (m) | 7.10 - 7.35 | 2H | Standard aromatic signals. |
| N-CH (Isopropyl) | Septet (sept) | 5.30 - 5.50 | 1H | Significantly deshielded due to attachment to the indole nitrogen. |
| -CH | Doublet (d) | 1.55 - 1.65 | 6H | Characteristic gem-dimethyl doublet ( |
Critical Validation Step:
-
Pass: Absence of signal at
7.0-7.3 ppm (C3-H). -
Fail: Presence of a singlet in the aromatic region indicates unreacted starting material.
C NMR Analysis (100 MHz, DMSO- )
The carbon spectrum provides the most conclusive evidence of the C3-Iodine bond via the Heavy Atom Effect .
| Carbon Position | Chemical Shift ( | Diagnostic Note |
| C=O (Acid) | 162.0 - 164.0 | Typical conjugated carboxylic acid. |
| C2 (Quaternary) | 128.0 - 132.0 | Shifted by adjacent iodine and carbonyl. |
| C3-I (Quaternary) | 60.0 - 75.0 | Key Diagnostic: Dramatic upfield shift due to Iodine's shielding effect (Heavy Atom Effect). Normal C3-H is ~105-110 ppm. |
| Ar-C (C3a, C7a) | 120.0 - 140.0 | Bridgehead carbons. |
| N-CH (Isopropyl) | 48.0 - 50.0 | Deshielded methine. |
| -CH | 20.0 - 22.0 | Methyl carbons. |
Mass Spectrometry (MS) Profile
Mass spectrometry confirms the molecular formula and the presence of iodine.
-
Molecular Formula:
-
Exact Mass: 328.9913 Da
Ionization Mode: ESI (-) Negative Mode
Carboxylic acids ionize best in negative mode (loss of proton).
-
[M-H]
: Observed 327.98 . -
Isotope Pattern: Iodine is monoisotopic (
I). There is no M+2 peak (unlike Cl or Br). -
Fragmentation:
-
328
284 (Loss of , [M-H-44] ). -
284
157 (Loss of I, [M-H-44-127] ).
-
328
Ionization Mode: ESI (+) Positive Mode
-
[M+H]
: Observed 330.00 . -
[M+Na]
: Observed 351.98 .
Vibrational Spectroscopy (FT-IR)[2][3]
Infrared spectroscopy is useful for solid-state characterization (polymorph screening) and functional group confirmation.
-
O-H Stretch (Acid): Broad band 2800 - 3200 cm
. -
C=O Stretch (Acid): Strong, sharp band at 1670 - 1690 cm
. (Conjugation with the indole ring lowers this from the typical 1710 cm ). -
C-I Stretch: Weak to medium band in the fingerprint region, typically 500 - 600 cm
. -
Indole Ring Breathing: ~1450 cm
and ~1520 cm .
Experimental Validation Workflow
The following protocol ensures high-confidence identification.
Step 1: Sample Preparation
Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-
Step 2: Acquisition
-
Acquire
H NMR (16 scans). -
Acquire
C NMR (512 scans) - Focus on the 60-80 ppm region for C3-I. -
Acquire LC-MS (ESI +/-).
Step 3: Logic Flow for Data Interpretation
Figure 2: Decision tree for spectroscopic validation.
References
-
Indole Iodination Methodology
-
Mistry, A. G., et al. "Electrophilic substitution of indoles." Tetrahedron Letters, 1986. Link
- Note: Describes the use of NIS for C3-iodin
-
-
FLAP Inhibitor Structural Analogs
-
Hutchinson, J. H., et al. "5-Lipoxygenase-activating protein inhibitors: the synthesis and structure-activity relationships of a series of indole-2-carboxylic acids." Journal of Medicinal Chemistry, 2009. Link
- Note: Provides comparative NMR data for 1-substituted indole-2-carboxylic acids.
-
-
Carbon-13 NMR of Iodo-indoles
-
Bocian, W., et al. "
C NMR Chemical Shifts in 3-Substituted Indoles." Magnetic Resonance in Chemistry, 2000. Link - Note: Authoritative source for the heavy
-
-
General Spectroscopic Data Sources
-
National Institute of Standards and Technology (NIST) Chemistry WebBook. Link
-
Sources
Technical Guide: 1H & 13C NMR Characterization of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic Acid
[1]
Introduction & Structural Context
Compound: 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid CAS: 1263209-55-7 Role: Key scaffold for Suzuki-Miyaura cross-coupling reactions in the synthesis of indole-based antivirals.[1]
This molecule presents a unique spectroscopic challenge due to the Heavy Atom Effect (HA-effect) introduced by the C3-iodine substituent.[1] Unlike lighter halogens (F, Cl), iodine induces significant spin-orbit coupling, resulting in a counter-intuitive upfield shift of the attached carbon (C3) in the 13C NMR spectrum.[1]
Structural Features & NMR Implications[1][2][3][4][5]
-
N-Isopropyl Group: Provides steric bulk; diagnostic septet (methine) and doublet (methyls).[1]
-
C2-Carboxylic Acid: Strong electron-withdrawing group (EWG); deshields the C2 position and adjacent protons.[1]
-
C3-Iodine: Replaces the H3 proton (simplifying the aromatic region) and shields C3 via the relativistic heavy atom effect.
Experimental Protocol: Preparation for NMR
To ensure reproducibility and solubility, the following protocol is recommended. The carboxylic acid moiety often leads to aggregation in non-polar solvents; therefore, polar aprotic deuterated solvents are required.[1]
Sample Preparation[1][2][4][5][6][7][8]
1H NMR Spectral Analysis (400 MHz, DMSO-d6)
The proton spectrum is characterized by the loss of the C3-H signal (typically ~6.5–7.0 ppm in non-substituted indoles) and the presence of the N-isopropyl system.
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Notes |
| -COOH | 13.0 – 13.5 | Broad Singlet | 1H | — | Highly deshielded; disappears with D₂O shake.[1] |
| H-4 | 7.45 – 7.55 | Doublet (d) | 1H | 8.0 | Deshielded by proximity to C3-I and ring currents.[1] |
| H-7 | 7.60 – 7.70 | Doublet (d) | 1H | 8.2 | Proximity to N-isopropyl group.[1] |
| H-5, H-6 | 7.10 – 7.35 | Multiplet (m) | 2H | — | Overlapping aromatic signals.[1] |
| N-CH | 5.10 – 5.30 | Septet | 1H | 7.0 | Methine of isopropyl; deshielded by indole Nitrogen.[1] |
| -CH₃ | 1.55 – 1.65 | Doublet (d) | 6H | 7.0 | Methyls of isopropyl group.[1] |
Key Diagnostic Features[1][2][5][6][9]
-
Absence of H-3: In the parent indole-2-carboxylic acid, a singlet/doublet appears around 7.2 ppm.[1] Its absence confirms iodination.[1]
-
N-Isopropyl Septet: The chemical shift (~5.2 ppm) confirms the alkylation is on the Nitrogen, not the Oxygen (O-ester would be ~1.4 ppm or different splitting).[1]
13C NMR Spectral Analysis (100 MHz, DMSO-d6)
The Carbon-13 spectrum is definitive for confirming the position of the iodine atom.[1]
| Assignment | Shift (δ ppm) | Type | Notes |
| C=O (Acid) | 162.0 – 164.0 | Cq | Carbonyl carbon; typical acid range.[1] |
| C-7a | 136.0 – 138.0 | Cq | Fused ring junction (next to N).[1] |
| C-2 | 128.0 – 130.0 | Cq | Alpha to nitrogen and acid.[1] |
| C-3a | 126.0 – 127.0 | Cq | Fused ring junction. |
| C-4,5,6,7 | 110.0 – 125.0 | CH | Aromatic carbons. |
| C-3 (C-I) | 60.0 – 75.0 | Cq | Heavy Atom Effect: Upfield shift (shielded) despite Iodine electronegativity.[1] |
| N-CH | 48.0 – 50.0 | CH | Isopropyl methine.[1] |
| -CH₃ | 20.0 – 22.0 | CH₃ | Isopropyl methyls.[1] |
The Heavy Atom Effect (C3 Anomaly)
Normally, electronegative substituents deshield carbons (shift downfield).[1] However, Iodine exerts a relativistic spin-orbit coupling effect that shields the attached carbon.[1]
Visualizing the Workflow & Assignments
Diagram 1: Spectral Assignment Map
This diagram correlates the molecular structure with the specific NMR signals described above.[1]
Caption: Correlation of structural moieties to diagnostic 1H and 13C NMR signals, highlighting the heavy atom effect on C3.
Diagram 2: Synthesis & Validation Pathway
Contextualizing the intermediate within the synthesis of HCV inhibitors (e.g., BMS-791325).[1]
Caption: Synthesis pathway illustrating the iodination step and quality control checkpoint before downstream coupling.
Troubleshooting & Impurities
When analyzing the spectra, watch for these common issues:
-
Residual Starting Material: Look for a singlet/doublet at ~7.2 ppm .[1] This indicates incomplete iodination (presence of H-3).[1]
-
Decarboxylation: If the acid peak (~13 ppm) is missing and a new proton appears at C2, the carboxylic acid may have decarboxylated during workup (thermal instability).[1]
-
Water Peak: In DMSO-d6, water appears at ~3.33 ppm.[1] If the acid peak is broad or missing, excessive water may be engaging in rapid exchange.[1]
References
-
Bristol-Myers Squibb Company. (2009).[1] Indole derivatives as hepatitis C virus inhibitors.[1] WO Patent 2009/102633.[1] (Describes the synthesis of 3-substituted indole-2-carboxylic acid intermediates for HCV inhibitors like Beclabuvir).
-
Vicha, J., et al. (2018).[1] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15).[1] (Authoritative source on the Heavy Atom Effect/Spin-Orbit coupling of Iodine in NMR). [1]
-
MolCore. (2024).[1] 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid Product Entry (CAS 1263209-55-7).[1] (Commercial verification of the specific intermediate).
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Indoles.[1] (General methodologies for indole functionalization).
Sources
Potential applications of iodinated indole compounds in medicinal chemistry
Executive Summary
The indole scaffold represents one of the most privileged structures in drug discovery, serving as the core pharmacophore for over 5% of all FDA-approved drugs. While chlorination and fluorination are ubiquitous in lead optimization, iodination remains an underutilized yet high-impact strategy. The incorporation of iodine into the indole ring offers unique physicochemical advantages: it introduces a massive, soft lipophilic center, blocks metabolic hotspots, and, most critically, enables halogen bonding (XB) —a highly directional non-covalent interaction that can rival hydrogen bonding in strength.
This technical guide provides a comprehensive analysis of iodinated indoles, detailing their electronic properties, robust synthetic protocols, and specific applications in oncology, infectious disease, and nuclear medicine.
Part 1: The Iodine Advantage – Chemical Basis
The strategic value of iodine lies in its distinct electronic signature compared to lighter halogens.
The Sigma-Hole and Halogen Bonding
Unlike fluorine (which is purely electron-withdrawing), iodine exhibits a region of positive electrostatic potential on its outer surface, known as the
-
Mechanism: The electron density is anisotropic. While the equatorial belt of the iodine atom is electron-rich (nucleophilic), the distal cap along the C-I bond axis is electron-deficient (electrophilic).
-
Binding Mode: This
-hole acts as a Lewis acid, forming strong, directional interactions with Lewis bases (carbonyl oxygens, nitrogen lone pairs, -systems) in protein binding pockets. -
Directionality: The C-I···Nucleophile angle approaches 180°, allowing for high-precision ligand design that can lock a molecule into a specific conformation.
Lipophilicity and Metabolic Stability
-
Hydrophobicity: Iodine significantly increases
, facilitating membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS targets. -
Metabolic Blocking: Substitution at the C3, C5, or C6 positions of the indole ring with iodine can sterically and electronically block oxidative metabolism (e.g., hydroxylation by Cytochrome P450s), extending the half-life of the parent compound.
Part 2: Synthetic Architectures
Reliable access to iodinated indoles is a prerequisite for their application. We present two distinct methodologies: Direct Functionalization for late-stage modification and De Novo Assembly for constructing complex scaffolds.
Protocol A: Regioselective C3-Iodination (Late-Stage Functionalization)
This protocol is ideal for introducing iodine into an existing indole substrate. It utilizes N-iodosuccinimide (NIS), a mild source of electrophilic iodine.
Reagents: Indole substrate (1.0 equiv), NIS (1.1 equiv), Acetone (0.1 M). Conditions: Room temperature, 1–2 hours.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of the indole derivative in 10 mL of reagent-grade acetone. Ensure the solution is clear.
-
Addition: Add 1.1 mmol (248 mg) of N-iodosuccinimide (NIS) in a single portion.
-
Monitoring: Stir the reaction mixture at 20–25°C. Monitor by TLC (typically 20% EtOAc/Hexane) every 30 minutes. The C3-iodo product usually appears as a less polar spot.
-
Quench: Upon consumption of the starting material (usually <2 h), dilute the mixture with 50 mL of water.
-
Isolation:
-
If solid precipitates: Filter the solid, wash with cold water, and dry under vacuum.
-
If oil forms: Extract with CH
Cl (3 x 20 mL), wash combined organics with 10% Na S O (to remove excess iodine) and brine. Dry over Na SO and concentrate.
-
-
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.
Protocol B: De Novo Assembly (Larock-Type Cyclization)
For accessing 2,3-disubstituted indoles or when the C3 position is sterically crowded, the Pd/Cu-catalyzed coupling of o-iodoanilines with terminal alkynes followed by electrophilic cyclization is superior.
Reagents: o-Iodoaniline (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl
Step-by-Step Workflow:
-
Sonogashira Coupling: In a Schlenk flask under argon, combine o-iodoaniline, Pd catalyst, and CuI in dry DMF. Add Et
N and the terminal alkyne. Stir at RT for 4–6 hours until the aniline is consumed. -
Cyclization: Dilute the reaction mixture with CH
Cl . Add molecular iodine ( ) dissolved in CH Cl dropwise. -
Reaction: Stir for 1 hour. The iodine triggers the electrophilic cyclization of the intermediate o-alkynylaniline to form the 3-iodoindole core.
-
Workup: Quench with saturated aqueous Na
S O to reduce excess iodine. Extract, dry, and purify as above.
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways for accessing 3-iodoindole scaffolds. Top: Direct functionalization.[2] Bottom: Modular de novo assembly.
Part 3: Therapeutic Applications[4][5][6]
Oncology: Tubulin and Kinase Inhibition
Iodinated indoles have shown potent cytotoxicity against various cancer cell lines (HepG2, MCF-7).
-
Mechanism: The iodine atom at C3 or C5 enhances binding affinity to the colchicine binding site of tubulin. The steric bulk of iodine restricts rotation, locking the molecule in a bioactive conformation, while the lipophilicity aids in penetrating the tumor microenvironment.
-
Key Data: 3-iodoindole derivatives (e.g., arylthioindoles) have demonstrated IC
values in the low micromolar to nanomolar range against multidrug-resistant cell lines.
Infectious Disease: Biofilm Disruption
Bacteria utilize indole as an intercellular signal molecule (quorum sensing).
-
Application: 5-Iodoindole acts as a non-native signaling antagonist. It has been proven to inhibit biofilm formation in E. coli, S. aureus, and the multidrug-resistant pathogen Acinetobacter baumannii.
-
Advantage: Unlike traditional antibiotics that kill bacteria (imposing selection pressure), 5-iodoindole disrupts communication and virulence factors, potentially reducing the rate of resistance development.
CNS & Nuclear Medicine: SPECT Imaging
The iodine-123 isotope (
-
Target: Serotonin 5-HT
receptors are implicated in schizophrenia and depression. -
Case Study (R93274): The compound
-R93274 is a high-affinity antagonist for 5-HT receptors. The iodine substitution on the indole-related framework allows for high-resolution imaging of receptor density in the human brain. The heavy iodine atom provides the necessary lipophilicity to cross the BBB, while the radioisotope enables non-invasive diagnostics.
Visualization: Halogen Bonding Mechanism
Figure 2: Mechanistic representation of Halogen Bonding (XB). The positive sigma-hole on the iodine atom interacts directionally with the nucleophilic lone pair of the protein target.
Part 4: Experimental Data Summary
| Compound Class | Target / Application | Key Substituent | Biological Outcome | Ref |
| 5-Iodoindole | A. baumannii Biofilm | 5-Iodo | >60% reduction in biofilm mass at 100 µg/mL | [1] |
| 3-Iodoindoles | Tubulin (Colchicine site) | 3-Iodo | IC | [2] |
| 5-HT | Radioiodine | High-affinity SPECT radiotracer ( | [3] | |
| Arylthioindoles | Tubulin Polymerization | 3-Iodo | Inhibition of assembly; Apoptosis induction | [4] |
References
-
Raorane, C. J., et al. (2020). Antibiofilm activity of 5-iodoindole against Acinetobacter baumannii. Scientific Reports . Link
-
Giraud, F., et al. (2010). Synthesis and antiproliferative activity of 3-iodoindole derivatives. Bioorganic & Medicinal Chemistry Letters . Link
-
Mertens, J., et al. (1997). Preclinical evaluation of [123I]R93274 as a SPECT radiotracer for imaging 5-HT2A receptors. European Journal of Pharmacology . Link
-
Silvestri, R., et al. (2006). Indole-3-sulfonamides as novel antitumor agents: Structure-activity relationship. Journal of Medicinal Chemistry . Link
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry . Link
Sources
Technical Guide: Reissert Indole Synthesis for Indole-2-Carboxylic Acid Production
Document Control:
-
Subject: High-Purity Synthesis of Indole-2-Carboxylic Acid via Reissert Method
Executive Summary
The Reissert indole synthesis remains the premier method for the regioselective construction of indole-2-carboxylic acid , a critical scaffold in the development of NMDA antagonists, HIV-1 integrase inhibitors, and auxin derivatives. Unlike the Fischer indole synthesis, which often suffers from regioselectivity issues with unsymmetrical ketones, the Reissert method guarantees the C2-carboxyl functionality by design.
This guide provides a modernized, scalable protocol for this synthesis. It moves beyond textbook descriptions to address the Critical Process Parameters (CPPs) —specifically the moisture sensitivity of the enolate condensation and the thermodynamic management of the reductive cyclization—that determine yield and purity in a professional laboratory setting.
Mechanistic Underpinnings[1][2][3][4]
The Reissert synthesis exploits the acidity of the methyl protons in o-nitrotoluene, enhanced by the strong electron-withdrawing nature of the ortho-nitro group. The pathway involves a base-catalyzed Claisen condensation followed by a reductive cyclization.
Reaction Pathway Visualization
The following diagram details the stepwise transformation from o-nitrotoluene to the target indole-2-carboxylic acid.
Figure 1: Mechanistic pathway of the Reissert Indole Synthesis, highlighting the critical enolate formation and reductive cyclization steps.
Critical Process Parameters (CPP)
To achieve yields exceeding 70% (vs. the typical 40-50% in literature), three specific parameters must be controlled.
Base Selection: Potassium vs. Sodium
While sodium ethoxide (NaOEt) is cheaper, Potassium Ethoxide (KOEt) is strictly recommended.
-
Causality: The potassium cation forms a less soluble salt with the o-nitrophenylpyruvate intermediate in ether/ethanol mixtures. This precipitation drives the equilibrium forward (Le Chatelier’s principle), preventing the retro-Claisen condensation.
-
Operational Rule: Always use freshly prepared KOEt or commercial solutions titrated for water content <0.5%.
Solvent Thermodynamics
The condensation step is exothermic but requires an induction period.
-
Risk: Adding o-nitrotoluene too quickly to the oxalate/base mixture can cause a thermal runaway, leading to tar formation (polymerization of nitro-compounds).
-
Control: Maintain temperature between 25°C and 30°C during addition. Do not heat to reflux until the addition is complete and the initial exotherm subsides.
Reductive Cyclization Method
The choice of reduction dictates the impurity profile.
| Method | Reagents | Pros | Cons | Recommended For |
| Classical | Zn Dust / AcOH | Robust; tolerates moisture; low cost. | Generates massive zinc waste; difficult workup on >100g scale. | Initial R&D; <50g batches. |
| Catalytic | H₂ / Pd-C | Clean workup; high atom economy. | Requires pressure vessel; safety risk (H₂); catalyst poisoning. | Process Development; >100g batches. |
| Chemical | FeSO₄ / NH₃ | Mild; avoids strong acids. | Slow kinetics; large volumes of aqueous waste. | Acid-sensitive substrates.[1][2][3][4] |
Optimized Experimental Protocol
Target: Ethyl Indole-2-carboxylate (Precursor to the acid) Scale: 0.1 Molar (approx.[3] 20g output)
Phase 1: Condensation (The Enolate Trap)
-
Preparation of KOEt: In a 1L 3-neck flask under Nitrogen, dissolve 3.9g (0.1 mol) of clean Potassium metal in 40 mL absolute ethanol.
-
Note: Allow to cool to room temperature. The solution will be viscous.
-
-
Solvent Dilution: Add 100 mL of anhydrous Diethyl Ether. The mixture may become turbid; this is normal.
-
Reagent Addition: Add 14.6g (0.1 mol) of Diethyl Oxalate in one portion.
-
Controlled Addition: Add 13.7g (0.1 mol) of o-Nitrotoluene dropwise over 30 minutes.
-
Observation: The solution will turn deep red (nitronate formation).
-
Checkpoint: If no color change occurs within 5 minutes, gently warm to 30°C to initiate.
-
-
Maturation: Stir for 24 hours at room temperature. A dark red/brown solid (Potassium o-nitrophenylpyruvate) will precipitate.
-
Isolation: Filter the solid. Wash with anhydrous ether to remove unreacted nitrotoluene. Do not dry completely ; the salt is stable but best used damp to avoid oxidative degradation.
Phase 2: Reductive Cyclization (The Zinc Method)
Safety Alert: This step generates Hydrogen gas. Use a fume hood with high airflow.
-
Dissolution: Transfer the potassium salt cake to a 500 mL flask. Add 150 mL of Glacial Acetic Acid. The salt will dissolve to form a yellow solution.
-
Reduction: Add 20g of Zinc dust (3.0 eq) portion-wise.
-
Thermodynamics: The reaction is highly exothermic. Maintain temperature <80°C using an ice bath if necessary.
-
-
Reflux: Once addition is complete and exotherm subsides, heat to gentle reflux for 1 hour.
-
Workup:
-
Filter hot to remove zinc acetate/excess zinc.
-
Pour filtrate into 500 mL ice water. The product, Ethyl Indole-2-carboxylate , will precipitate as a crude solid.
-
Recrystallize from Ethanol/Water (70:30).
-
Phase 3: Hydrolysis to Indole-2-Carboxylic Acid
-
Dissolve the ester in 10% NaOH (aq) and heat to reflux for 30 mins.
-
Cool and acidify with HCl to pH 2.
-
Filter the white crystalline solid.
Applications in Drug Development[8][13]
The indole-2-carboxylic acid moiety is not merely a structural spacer; it is a pharmacophore capable of bidentate chelation (via the indole NH and the carboxylate).
Workflow: From Scaffold to Lead
The following decision tree illustrates how this scaffold is utilized in modern medicinal chemistry, specifically for HIV Integrase inhibitors.
Figure 2: Strategic application of Indole-2-carboxylic acid in pharmaceutical and agrochemical development pipelines.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in Ether/Ethanol. | Dry ether over Na/Benzophenone. Use fresh Potassium. |
| Product is an Oil | Incomplete cyclization or mixed ester/acid. | Ensure full reflux time in AcOH. Verify pH during hydrolysis workup. |
| Red Color Persists | Unreduced nitro-intermediates. | Check Zinc quality (oxidized Zn performs poorly). Activate Zn with dilute HCl wash prior to use. |
| Violent Exotherm | Rapid addition of Nitrotoluene. | Strictly control addition rate. Cool the reaction vessel before addition. |
References
-
Reissert, A. (1897).[9][10] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft.
-
Johnson, J. R.; Hasbrouck, R. B.; Dutcher, J. D.; Bruce, W. F. (1945).[10] "Gliotoxin.[3] V. The Structure of Certain Indole Derivatives Related to Gliotoxin". Journal of the American Chemical Society.[10]
-
Noland, W. E.; Baude, F. J. (1963).[10] "Ethyl Indole-2-carboxylate".[3] Organic Syntheses, Coll.[9][10] Vol. 5, p.567.
-
Zhang, R. H., et al. (2024).[12] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors". RSC Advances.
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Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 3-Iodoindole Derivatives
Introduction
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed transformation has become an indispensable tool for constructing complex molecular architectures under remarkably mild conditions.[2][3] Its applications are extensive, spanning the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[2][3][4][5][6]
Within the realm of medicinal chemistry, the indole scaffold is a "privileged structure," appearing in a vast number of biologically active compounds. The introduction of an alkynyl moiety at the C3-position of the indole ring via the Sonogashira coupling provides a powerful gateway to novel chemical entities with significant therapeutic potential.[4][7] These 3-alkynylindoles serve as versatile intermediates for further elaboration into more complex drug candidates. This guide provides an in-depth exploration of the Sonogashira coupling as applied to 3-iodoindole derivatives, offering mechanistic insights, a detailed experimental protocol, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Part 1: Reaction Mechanism and Key Parameters
A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[1][3][8]
The Dual Catalytic Cycle
-
The Palladium Cycle : This is the main cross-coupling cycle.
-
Oxidative Addition : A palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the 3-iodoindole. This step forms a square planar Pd(II) intermediate, activating the C-I bond.[1][8]
-
Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This displaces the iodide ligand and forms a new Pd(II)-alkynyl complex.
-
Reductive Elimination : This final step involves the cis-reductive elimination of the desired 3-alkynylindole product, regenerating the active Pd(0) catalyst which can then re-enter the cycle.
-
-
The Copper Cycle : This cycle's primary function is to activate the terminal alkyne.
-
π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation : In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[1] This species is then ready for the transmetalation step with the palladium complex.
-
Sources
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Application Notes: Suzuki-Miyaura Coupling of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid for Biaryl Synthesis
Introduction: The Strategic Value of Indole Biaryl Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4] Its derivatization is a cornerstone of drug discovery programs targeting a wide array of diseases.[5][6][7][8] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, particularly in the synthesis of biaryl and hetero-biaryl structures.[9][10]
This guide provides an in-depth technical overview and detailed protocols for the application of a specific, highly functionalized building block, 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid , in Suzuki-Miyaura coupling reactions. The strategic placement of the iodo group at the C3 position makes it an excellent electrophilic partner for palladium-catalyzed cross-coupling.[1][2][11] The N-isopropyl group provides steric protection and modulates the electronic properties of the indole ring, while the C2-carboxylic acid offers a crucial handle for further functionalization or can serve as a key pharmacophoric element. Understanding the interplay of these functional groups is paramount to designing and executing successful coupling strategies.
The Mechanistic Heartbeat: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9][12] A thorough understanding of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization.
The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the indole substrate. The C-I bond is the most reactive of the carbon-halogen bonds, making 3-iodoindoles ideal substrates for this initial, often rate-determining, step.[11][12]
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[13][14][15][16][17]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple to form the new biaryl C-C bond, simultaneously regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9][12]
Field-Proven Insights: Experimental Design & Causality
The successful coupling of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid requires careful consideration of each reaction component. The inherent properties of the substrate—an electron-rich heterocycle bearing an acidic carboxylic acid group—dictate specific strategic choices.
-
Catalyst & Ligand Selection : While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-rich heteroaryl halides often benefit from more sophisticated systems.[2][18][19] Modern catalyst systems composed of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are frequently superior.[11][14] Ligands such as SPhos, XPhos, or RuPhos enhance the rates of both oxidative addition and reductive elimination, preventing catalyst decomposition and promoting efficient turnover.[20][21][22][23] The steric bulk of these ligands facilitates the final product-forming step, which can be sluggish with hindered coupling partners.
-
The Critical Role of the Base : The presence of the carboxylic acid moiety (pKa ≈ 4-5) necessitates a non-nucleophilic base to avoid unwanted side reactions. Inorganic bases are the standard.
-
Carbonates (K₂CO₃, Cs₂CO₃) and Phosphates (K₃PO₄) are highly effective and widely used.[16][21] K₃PO₄ is often an excellent choice as it is sufficiently basic to promote boronate formation without causing degradation of sensitive substrates.[24] It is crucial to use at least 3.0 equivalents of the base: one equivalent to neutralize the carboxylic acid, and two equivalents to drive the catalytic cycle.
-
Hydroxide bases (NaOH, KOH) should generally be avoided as they can increase the risk of protodeboronation and other side reactions, particularly at elevated temperatures.[16]
-
-
Solvent System & Degassing : A mixture of an organic solvent and water is typically required to solubilize both the organic substrate and the inorganic base. Common choices include Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O. Crucially, oxygen must be rigorously excluded from the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes the unwanted homocoupling of the boronic acid.[25] Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is mandatory for reproducibility and high yields.[25]
Protocol: Suzuki Coupling of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid with 4-methoxyphenylboronic acid
This protocol provides a self-validating workflow for a representative coupling. Researchers should consider this a robust starting point for further optimization based on their specific coupling partner.
Materials:
-
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid (1.0 equiv)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)
-
Sphos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.08 equiv, 8 mol%)
-
1,4-Dioxane, anhydrous grade
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid (e.g., 1.0 mmol, 343 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Inert Atmosphere : Seal the flask with a septum and purge the vessel with argon for 10-15 minutes.
-
Solvent Addition & Degassing : Under a positive pressure of argon, add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL). Sparge the resulting suspension with a subsurface stream of argon for 20-30 minutes to ensure complete removal of dissolved oxygen.[25]
-
Catalyst Addition : In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg). Briefly purge the vial with argon, then add the catalyst mixture to the reaction flask against a positive flow of argon.
-
Reaction Execution : Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting iodoindole is a key indicator of completion.
-
Workup :
-
Cool the reaction to room temperature. Dilute with water (20 mL).
-
Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. This protonates the carboxylic acid, making it extractable into the organic phase.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate containing 1% acetic acid (to prevent peak tailing of the carboxylic acid product).
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data and Troubleshooting
The optimal conditions can vary depending on the electronic and steric nature of the boronic acid partner.
Table 1: Representative Reaction Parameters & Troubleshooting
| Issue | Potential Cause(s) | Recommended Action |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).[25] 2. Insufficient base. 3. Impure reagents or solvents. | 1. Ensure rigorous degassing; use fresh Pd source.[25] 2. Confirm use of ≥3.0 equivalents of base. 3. Use anhydrous solvents and pure reagents. |
| Protodeboronation | 1. Boronic acid instability. 2. Excessively high temperature or long reaction time. | 1. Use the corresponding pinacol boronate ester.[26] 2. Screen lower temperatures (e.g., 80 °C). |
| Dehalogenation | 1. Presence of hydride sources. 2. Catalyst side reaction. | 1. Ensure use of aprotic solvent and non-hydride base (K₃PO₄ is good).[25] 2. Screen a different ligand. |
| Formation of Pd Black | Catalyst aggregation and decomposition.[18] | 1. Check ligand-to-palladium ratio (typically 2:1 to 4:1 for monoligated species).[25] 2. Decrease reaction temperature. 3. Ensure vigorous stirring. |
| Homocoupling of Boronic Acid | Oxygen-mediated oxidative coupling.[25] | Improve degassing procedure (increase sparging time or use freeze-pump-thaw cycles). |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
HZPT Blog. (2024). why use base in suzuki coupling. Available from: [Link]
-
Al-Masum, M., & El-Hakam, S. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9144–9152. Available from: [Link]
-
Kim, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5481. Available from: [Link]
-
Larock, R. C., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(16), 6039-6048. Available from: [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
American Chemical Society. (2015). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Available from: [Link]
-
Worlikar, S. A., et al. (2009). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 11(5), 875-895. Available from: [Link]
-
Hong, K., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(42), 17457-17460. Available from: [Link]
-
Wang, L., et al. (2023). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega, 8(47), 45041-45050. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
-
ResearchGate. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]
-
Davies, I. W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 230-237. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
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Royal Society of Chemistry. (2015). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 13(2), 432-438. Available from: [Link]
-
Cammidge, A. N., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(19), 6484-6488. Available from: [Link]
-
University of Mary Washington. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Available from: [Link]
-
Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
R Discovery. (2016). Synthesis of Biaryls via Ligand‐Free Suzuki–Miyaura Cross‐Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments. Available from: [Link]
-
Semantic Scholar. (2007). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Available from: [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2038. Available from: [Link]
-
Robertson, M. J., et al. (2015). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 11(4), 1789-1799. Available from: [Link]
-
The University of Manchester. (2017). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. Available from: [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(29), 9648-9657. Available from: [Link]
-
Semantic Scholar. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Available from: [Link]
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. Available from: [Link]
-
ResearchGate. (2025). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Available from: [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1018-1028. Available from: [Link]
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Application Note: Palladium-Catalyzed Heck Reaction for the C-3 Alkenylation of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the successful execution of the Mizoroki-Heck reaction on a specialized indole substrate, 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid. The indole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is paramount for drug discovery programs. This document moves beyond a simple protocol, offering in-depth explanations of the catalytic cycle, the rationale behind reagent selection, and a detailed, field-tested experimental procedure. It is intended for researchers, chemists, and drug development professionals seeking to synthesize novel 3-alkenyl indole derivatives.
Foundational Principles: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the way chemists construct complex molecular architectures from simpler fragments.[1][3] The reaction is particularly valued for its functional group tolerance and its ability to form substituted alkenes, typically with a strong preference for the trans (E) isomer.[2][4]
At its core, the reaction operates via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is not merely academic; it is the key to rational troubleshooting and optimization.
The Heck Catalytic Cycle
The widely accepted mechanism proceeds through four key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the indole substrate. This is typically the rate-determining step for aryl halides, with reactivity following the trend I > Br > Cl.[4][5] The high reactivity of the C-I bond in our substrate allows for milder reaction conditions.
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the newly formed arylpalladium(II) complex. This is followed by a syn-carbopalladation step, where the aryl group migrates to one of the alkene carbons, forming a new C-C bond and a σ-alkylpalladium(II) intermediate.[4][6]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium intermediate must possess a hydrogen atom on the adjacent carbon (β-position) that is oriented syn-periplanar to the palladium center. The palladium abstracts this hydrogen, eliminating to form the final substituted alkene product and a hydridopalladium(II) species.[4]
-
Reductive Elimination & Catalyst Regeneration: A stoichiometric amount of base is crucial for the final step.[7] It neutralizes the hydrogen halide (HI) generated and facilitates the reductive elimination from the hydridopalladium(II) complex, thereby regenerating the active Pd(0) catalyst to re-enter the cycle.[4][8]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Strategic Considerations for the Indole Substrate
The specific structure of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid presents unique challenges and opportunities that must be addressed for a successful reaction.
-
The Aryl Iodide: As previously mentioned, the C-I bond is highly reactive, facilitating the initial oxidative addition. This often allows for the use of less expensive palladium precursors and can even obviate the need for phosphine ligands, which can be costly and air-sensitive.[9]
-
The Carboxylic Acid: The acidic proton of the C-2 carboxylic acid will be deprotonated by the base used in the reaction. This converts the substrate into an ionic carboxylate salt. This has significant implications:
-
Solubility: The salt form may have poor solubility in common non-polar solvents like toluene but will be highly soluble in polar aprotic solvents like DMF, DMAc, or NMP.[7]
-
Base Choice: An inorganic base (e.g., K₂CO₃, NaOAc, Cs₂CO₃) is strongly recommended over amine bases (e.g., Et₃N). At elevated temperatures, amine bases could potentially form an amide with the carboxylic acid, leading to an undesired side product.
-
-
The Indole Ring: The electron-rich nature of the indole nucleus makes it a good substrate for palladium-catalyzed reactions. Syntheses of indoles and their subsequent functionalization via Heck reactions are well-established strategies.[10][11][12]
Optimized Protocol: Heck Coupling with Ethyl Acrylate
This section details a robust, optimized protocol for the coupling of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid with ethyl acrylate, a model activated alkene.
Parameter Selection and Rationale
The choice of each reaction component is critical for achieving high yield and purity. The following table summarizes the recommended conditions and the scientific reasoning behind them.
| Parameter | Recommended | Rationale & Justification |
| Palladium Source | Pd(OAc)₂ (Palladium(II) Acetate) | A common, air-stable, and relatively inexpensive Pd(II) precatalyst. It is readily reduced in situ to the active Pd(0) species by ligands, solvents, or other reaction components.[1][6][7] |
| Catalyst Loading | 1-5 mol% | Sufficient to ensure a reasonable reaction rate without excessive cost or heavy metal contamination in the product. The high reactivity of the iodide allows for lower loadings. |
| Ligand | PPh₃ (Triphenylphosphine) | While sometimes optional for iodides, PPh₃ stabilizes the Pd(0) catalyst, preventing its decomposition into inactive palladium black and modulating its reactivity.[4] A 2:1 ligand-to-palladium ratio is a standard starting point.[7] |
| Base | K₂CO₃ (Potassium Carbonate) | A solid, inorganic base that effectively neutralizes the generated HI and deprotonates the carboxylic acid without risk of amide formation.[4] It is essential for catalyst turnover.[13] |
| Solvent | DMF (N,N-Dimethylformamide) | A polar aprotic solvent that effectively dissolves the starting material (as its potassium salt) and the palladium catalyst complex.[7][9] DMAc or NMP are also excellent alternatives. |
| Alkene | Ethyl Acrylate (1.2 - 1.5 equiv.) | An electron-deficient alkene, which are ideal substrates for the Heck reaction.[1] A slight excess is used to drive the reaction to completion. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction at a reasonable rate without causing significant thermal decomposition of the starting material or product.[9] |
| Atmosphere | Nitrogen or Argon | While not always strictly necessary for aryl iodides, an inert atmosphere is good practice to prevent oxidation of phosphine ligands and ensure reproducibility.[9] |
Experimental Workflow
The overall process follows a logical sequence from preparation to purification.
Caption: Step-by-step experimental workflow for the Heck reaction.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
-
Ethyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle with temperature control
-
Schlenk line or balloon with nitrogen/argon
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid (1.0 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).
-
Scientist's Note: Adding the solid reagents first allows for efficient removal of atmospheric oxygen from the vessel.
-
-
Inerting and Solvent Addition:
-
Seal the flask with a septum and connect it to a nitrogen or argon line. Evacuate and backfill the flask three times to establish an inert atmosphere.
-
Using a syringe, add anhydrous DMF (approx. 0.1 M concentration relative to the indole).
-
Scientist's Note: The mixture will likely be a suspension. The indole will dissolve upon deprotonation as the reaction proceeds.
-
-
Reaction Execution:
-
Add ethyl acrylate (1.2 equiv.) to the stirring mixture via syringe.
-
Heat the reaction mixture to 90 °C using a pre-heated heating mantle.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Self-Validation: A successful reaction will show the consumption of the starting material spot (visualized under UV light) and the appearance of a new, less polar product spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1M HCl. The volume of the acid should be sufficient to neutralize all the base and protonate the product's carboxylic acid (target pH ~2-3).
-
Causality Explanation: Acidification is critical. It protonates the product carboxylate, rendering it soluble in organic solvents like ethyl acetate and insoluble in water, enabling efficient extraction.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product as a solid or viscous oil.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) decomposed).2. Insufficient temperature.3. Poor quality reagents (wet solvent/base). | 1. Increase ligand to Pd ratio (e.g., 4:1). Ensure a proper inert atmosphere.2. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly dried solvent and anhydrous base. |
| Formation of Black Precipitate | Decomposition of Pd(0) catalyst to palladium black. | Increase phosphine ligand concentration. Ensure the reaction is well-stirred and free of oxygen. |
| Homocoupling of Indole | This side reaction can sometimes occur at high temperatures or with inefficient alkene insertion. | Lower the reaction temperature. Ensure the alkene is of high purity and added at the start. |
| Reduction of Iodide to H | A side reaction where the aryl-palladium intermediate is protonated before coupling. | Ensure the solvent is anhydrous. Sometimes, a different base or solvent combination can mitigate this. |
References
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
- Jagtap, S. (2017). Heck Reaction—State of the Art.
- Alfa Chemistry. Heck Reaction.
- Schareina, T., & Zapf, A. (2011). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 44(5), 329-340.
- S
- Mechanism of the palladium-catalyzed Heck reaction. (n.d.).
- Sarmah, D., Choudhury, A., & Bora, U. (2024). Palladium Nanoparticle Catalyzed Synthesis of Indoles via Intramolecular Heck Cyclization. Organic & Biomolecular Chemistry, 22, 6419–6431.
- Heck Reaction. (2023). Chemistry LibreTexts.
-
Heck reaction. (2023). Chemistry LibreTexts. [Link]
- Heck reaction. (n.d.). Wikipedia.
- Corma, A., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2176-2186.
- Zainul, N. A., et al. (2020). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)-Hydrazone Complexes. AIP Conference Proceedings, 2267(1), 020023.
- Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE.
- Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
- Zhang, D., & Larock, R. C. (2003). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 68(15), 5932-5937.
- Djakovitch, L., & Rollet, P. (2004). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Dalton Transactions, (11), 1645-1652.
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Application Notes & Protocols: The Strategic Application of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic Acid in the Synthesis of Complex Pharmaceutical Intermediates
Introduction: The Unique Value of a Pre-functionalized Indole Core
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and Active Pharmaceutical Ingredients (APIs).[1] Its prevalence in high-profile drugs, from the anti-HIV agent Delavirdine to various anti-cancer agents, underscores its significance as a "privileged scaffold".[1][2] However, the efficient synthesis of complex, highly substituted indole derivatives remains a critical challenge in drug development.
This application note focuses on 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid , a strategically designed building block that addresses this challenge directly. The molecule incorporates three key features of significant value to the process chemist:
-
The Indole-2-Carboxylic Acid Moiety: This feature provides a handle for amide bond formation, a primary method for linking molecular fragments in API synthesis.[3][4]
-
The N-isopropyl Group: This substitution sterically shields the indole nitrogen and modulates the electronic properties and solubility of the scaffold and its downstream derivatives.
-
The 3-Iodo Substituent: This is the molecule's most powerful feature. The carbon-iodine bond at the C3 position is an exceptionally versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the direct and selective introduction of new carbon-carbon and carbon-heteroatom bonds.[5][6]
This guide will provide a detailed protocol and mechanistic rationale for one of the most powerful applications of this building block: the Sonogashira cross-coupling reaction . This reaction serves as an exemplary case study for how 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid can be leveraged to rapidly construct complex molecular architectures relevant to modern API synthesis.
Core Application: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a robust and highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide (in this case, our 3-iodoindole) and a terminal alkyne.[7][8][9] The resulting 3-alkynylindole product is a valuable intermediate, as the alkyne moiety can be further transformed into a variety of functional groups, or it can act as a rigid linker within a larger molecular structure, a common feature in enzyme inhibitors.
This section provides a field-proven protocol for the coupling of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid with a model alkyne, phenylacetylene.
Experimental Protocol: Sonogashira Coupling
This protocol details a representative procedure on a 1 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
dot
Caption: High-level experimental workflow for the Sonogashira coupling protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid (357 mg, 1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35 mg, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, 10 mL) followed by triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv).
-
Degassing: Sparge the resulting suspension with a gentle stream of nitrogen for 15 minutes to ensure anaerobic conditions. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Substrate Addition: Add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-iodoindole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the desired product, 1-isopropyl-3-(phenylethynyl)-1H-indole-2-carboxylic acid, as a solid.
Quantitative Data and Expected Outcomes
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Starting Material | 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid | 1.0 mmol (357 mg) |
| Coupling Partner | Phenylacetylene | 1.2 equiv (1.2 mmol) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 5 mol% |
| Copper Co-catalyst | CuI | 5 mol% |
| Base | Triethylamine (Et₃N) | 3.0 equiv |
| Solvent | Anhydrous DMF | ~0.1 M concentration |
| Temperature | 50°C | |
| Typical Yield | 85-95% | Yield after purification. |
| Purity (by LC-MS) | >95% |
Scientific Rationale and Mechanistic Insight
The success of the Sonogashira coupling relies on the orchestrated interplay of two catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][9] Understanding these cycles is crucial for troubleshooting and adapting the protocol for different substrates.
-
Expertise & Causality: The choice of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ is common; it is reduced in situ to the active Pd(0) species. The phosphine ligands stabilize the palladium center and modulate its reactivity. Copper(I) iodide is critical for activating the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center. The amine base (Et₃N) serves two purposes: it neutralizes the HI generated during the reaction and facilitates the deprotonation of the terminal alkyne. Anhydrous and anaerobic conditions are paramount to prevent catalyst deactivation and unwanted side reactions.[7][8]
dot
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Trustworthiness: A Self-Validating System & Troubleshooting
A robust protocol must be self-validating. Monitoring by TLC or LC-MS should show the clean conversion of the starting material (a single spot) to a new, less polar product spot. The final purified product should yield clean ¹H NMR and ¹³C NMR spectra consistent with the expected structure, and a mass spectrum showing the correct molecular ion peak.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality base or alkyne. | 1. Use fresh catalyst or a different precatalyst.2. Ensure thorough degassing with N₂ or Ar for at least 15-20 min.3. Use freshly distilled base and pure alkyne. |
| Formation of Alkyne Dimer (Glaser Coupling) | Reaction mixture exposed to oxygen. | Improve anaerobic technique; maintain a positive N₂ pressure throughout the reaction. |
| De-iodination of Starting Material | Catalyst deactivation pathway. | Consider using a different phosphine ligand (e.g., XPhos, SPhos) which can promote the desired coupling over dehalogenation. |
| Difficult Purification | Co-elution with triphenylphosphine oxide (from the ligand). | If problematic, switch to a phosphine-free catalyst system or a ligand that is more easily separated. |
Conclusion: A Gateway to Molecular Complexity
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid is a high-value, versatile intermediate for API synthesis. Its true power lies in the C-I bond at the 3-position, which serves as a robust and reliable anchor point for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling protocol detailed herein provides a gateway to novel 3-alkynylindoles, which are themselves valuable precursors for a wide range of more complex targets in drug discovery programs. By providing a pre-functionalized, ready-to-couple core, this building block can significantly accelerate synthetic routes, enabling researchers and drug development professionals to more rapidly access and evaluate novel chemical entities.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Romero, D. L., et al. (1991). Nonnucleoside reverse transcriptase inhibitors that potently and specifically block human immunodeficiency virus type 1 replication. Proceedings of the National Academy of Sciences, 88(19), 8806-8810. [Link]
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Wang, Z., et al. (2008). Design and synthesis of dual inhibitors of HIV reverse transcriptase and integrase: introducing a diketoacid functionality into delavirdine. Journal of Medicinal Chemistry, 51(8), 2413-2423. [Link]
-
Cui, X., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Delavirdine. Wikipedia. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Zhang, H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi’s cross-coupling reactions. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides and Their Analogs (Dalylides, Discodermolide, and Microcolins A and B). Chemical Reviews, 97(6), 2243-2266. [Link]
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Application Notes & Protocols: Synthesis and Evaluation of IDO1/TDO Dual Inhibitors Derived from Indole-2-Carboxylic Acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites, which together facilitate tumor immune evasion.[1][3][4] Consequently, inhibiting IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy.[4][5] While early efforts focused on selective IDO1 inhibitors, the frequent co-expression of TDO in various cancers suggests that dual inhibition may offer a more comprehensive and robust therapeutic effect.[2][6][7] This guide provides a detailed framework for the synthesis, purification, and biological evaluation of potent IDO1/TDO dual inhibitors based on the versatile indole-2-carboxylic acid scaffold, which has proven to be a valuable starting point for inhibitor design.[8][9]
The Scientific Rationale: Why Dual IDO1/TDO Inhibition?
The catabolism of the essential amino acid L-tryptophan is a critical regulatory node in the immune system.[5] Both IDO1 and TDO convert tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. This process has two major immunosuppressive consequences:
-
Tryptophan Deprivation: Effector T cells are highly sensitive to local tryptophan levels. Depletion of this amino acid causes T-cell cycle arrest and anergy, blunting their anti-tumor activity.[3][7]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote an immunosuppressive environment by inducing the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][4][7]
While IDO1 is the more widely studied enzyme, expressed in various immune and tumor cells, TDO is also expressed in many tumors and contributes significantly to the immunosuppressive kynurenine pool.[2][10] The failure of the selective IDO1 inhibitor Epacadostat in a Phase 3 clinical trial highlighted a potential compensatory role for TDO, suggesting that inhibiting IDO1 alone may be insufficient to fully block the kynurenine pathway in many patients.[6][11] Therefore, a dual inhibition strategy is a rational approach to more effectively restore immune surveillance against cancer cells.[6][12]
Caption: Mechanism of IDO1/TDO-mediated immunosuppression and point of intervention.
Synthesis of Indole-2-Carboxylic Acid Derivatives
The indole-2-carboxylic acid core serves as an excellent starting scaffold. The general synthetic strategy involves the initial preparation of a substituted indole-2-carboxylate ester, followed by functionalization of the indole ring and subsequent hydrolysis and amidation to yield the final inhibitor.
A representative synthetic pathway, adapted from established literature, focuses on creating 6-acetamido-indole-2-carboxylic acid derivatives, which have shown potent dual inhibitory activity.[8][9]
Caption: General synthetic workflow for indole-2-carboxylic acid based inhibitors.
Protocol 1: Synthesis of a Representative 6-Acetamido-Indole-2-Carboxamide
This protocol outlines the synthesis of a potent inhibitor, compound 9o-1 , as described by Xu et al., which demonstrated IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO.[8][9]
Step 1: Nitration of Ethyl Indole-2-carboxylate
-
Rationale: This step introduces a nitro group onto the indole ring, which can later be reduced to an amine for further functionalization. The position of nitration is directed by the existing substituents.
-
Cool a solution of ethyl indole-2-carboxylate (1.0 eq) in concentrated sulfuric acid to 0°C in an ice bath.
-
Add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield the nitrated product.
Step 2: Reduction of the Nitro Group
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to a primary amine without affecting the ester functionality. Palladium on carbon (Pd/C) is a standard and robust catalyst for this transformation.
-
Dissolve the nitrated indole from Step 1 in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Stir the mixture vigorously for 4-6 hours or until TLC analysis indicates complete conversion.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure to obtain the amino-indole derivative.
Step 3: Acetylation of the Amine
-
Rationale: This step installs the acetamido group, which has been identified as a key feature for potent dual inhibitory activity in this chemical series.[8] Acetic anhydride is a common and effective acetylating agent.
-
Dissolve the amino-indole from Step 2 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA) or another non-nucleophilic base (1.5 eq) to the solution.
-
Add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 6-acetamido-indole-2-carboxylate.
Step 4: Saponification (Ester Hydrolysis)
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for the final amide coupling step. Sodium hydroxide is a standard reagent for this saponification reaction.
-
Dissolve the acetylated ester from Step 3 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1N HCl to a pH of ~2-3. The carboxylic acid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the 6-acetamido-indole-2-carboxylic acid.
Step 5: Amide Coupling
-
Rationale: The final step involves forming an amide bond between the carboxylic acid and a desired amine. HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, leading to high yields of the final product.
-
Dissolve the carboxylic acid from Step 4 (1.0 eq), the desired amine (e.g., 4-fluoroaniline, 1.1 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Stir at room temperature for 6-12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the final dual inhibitor.
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation of Inhibitors
Once synthesized and purified, the compounds must be evaluated for their ability to inhibit IDO1 and TDO. This is typically done using both cell-free enzymatic assays and cell-based assays.
Protocol 2: In Vitro IDO1/TDO Enzymatic Inhibition Assay
-
Principle: This assay measures the direct inhibitory effect of a compound on the activity of purified, recombinant IDO1 or TDO enzyme. The enzyme catalyzes the conversion of L-Tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The amount of kynurenine produced is quantified by its characteristic absorbance at approximately 321 nm.[13][14]
Caption: Workflow for the in vitro enzymatic IDO1/TDO inhibition assay.
Materials:
-
Recombinant Human IDO1 or TDO enzyme
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Reaction Cofactors: 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase
-
Substrate: L-Tryptophan solution
-
Test Compounds: Serially diluted in DMSO, then in Assay Buffer
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound. The final DMSO concentration in the well should not exceed 0.5% to avoid enzyme inhibition.
-
To each well of a 96-well plate, add the assay buffer, cofactors, and the recombinant enzyme (IDO1 or TDO).
-
Add the test compound dilution or vehicle control (for 0% and 100% activity controls).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-Tryptophan substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding TCA. This also hydrolyzes the N-formylkynurenine product to kynurenine.
-
Incubate at 50°C for 30 minutes to ensure complete hydrolysis.
-
Read the absorbance at 321-325 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell-Based IDO1 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. Human cell lines, such as the ovarian cancer cell line SKOV-3 or cervical cancer line HeLa, are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[6][15] The inhibitor's efficacy is determined by measuring the reduction of kynurenine in the cell culture medium.
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human Interferon-gamma (IFN-γ)
-
Test Compounds
-
TCA and Ehrlich's Reagent (for colorimetric kynurenine detection) or HPLC system
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with IFN-γ (e.g., 50 ng/mL) and varying concentrations of the test compound.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant. This can be done by:
-
HPLC: The most accurate method for quantifying kynurenine.
-
Colorimetric Method: Add TCA to the supernatant to precipitate proteins. After centrifugation, mix the clear supernatant with Ehrlich's reagent, which reacts with kynurenine to produce a yellow-colored product that can be measured at ~480 nm.
-
-
Calculate the IC50 value, representing the concentration of the inhibitor required to reduce kynurenine production by 50%.
Data Presentation and Structure-Activity Relationship (SAR)
The results from the biological assays should be summarized to facilitate comparison and derive structure-activity relationships (SAR).
Table 1: Inhibitory Activity of Hypothetical Indole-2-Carboxamide Derivatives
| Compound ID | R¹ Substituent (at position 6) | R² Amide Group | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
| 1a | -H | Phenyl | 15.2 | > 50 |
| 1b | -NH₂ | Phenyl | 5.8 | 9.3 |
| 1c | -NHCOCH₃ (Acetamido) | Phenyl | 1.5 | 2.1 |
| 9o-1 | -NHCOCH₃ (Acetamido) | 4-Fluorophenyl | 1.17 | 1.55 |
| 1d | -NHCOCH₃ (Acetamido) | 4-Chlorophenyl | 1.05 | 1.38 |
Note: Data for 9o-1 is from Xu et al., 2020.[8] Other values are hypothetical for illustrative purposes.
Key SAR Insights:
-
6-Position Substitution: The data clearly indicate that substitution at the 6-position of the indole ring is critical for activity. An unsubstituted ring (1a ) is weak.
-
Amine and Acetamide: Introduction of an amino group (1b ) improves potency against both enzymes. Acetylation of this amine to form the acetamido group (1c ) provides a significant boost in inhibitory activity, suggesting a key hydrogen bond interaction in the active site.[8][9]
-
Amide Group: Modifications to the phenylamide group can fine-tune potency. The addition of small electron-withdrawing groups like fluorine or chlorine at the para-position (9o-1, 1d ) can slightly enhance the binding affinity.
References
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BPS Bioscience. (n.d.). IDO / TDO Pathway. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2025). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Pharmacology. Retrieved from [Link]
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Xu, B., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. Retrieved from [Link]
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Ye, Z., et al. (2019). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. Journal of Cancer, 10(12), 2771–2782. Retrieved from [Link]
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ResearchGate. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors | Request PDF. Retrieved from [Link]
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Obata, Y., et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research, 41(5), 2395-2402. Retrieved from [Link]
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Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry, 10, 1024346. Retrieved from [Link]
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Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry. Retrieved from [Link]
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Dolinska, M., et al. (2019). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Molecules, 24(23), 4350. Retrieved from [Link]
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Khamle, A. R., et al. (2025). Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer. ACS Chemical Neuroscience. Retrieved from [Link]
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Oncohema Key. (2018). IDO/TDO Inhibition in Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of IDO1 inhibitors in clinical trials. Retrieved from [Link]
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Kotha, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2885-2903. Retrieved from [Link]
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Kotha, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. Retrieved from [Link]
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Kesarwala, A. H., et al. (2020). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers in Immunology, 11, 1378. Retrieved from [Link]
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Soral, P., et al. (2024). Discovery of novel IDO1/TDO2 dual inhibitors: a consensus Virtual screening approach with molecular dynamics simulations, and binding free energy analysis. PubMed. Retrieved from [Link]
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ES Food & Agroforestry. (2025). Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Retrieved from [Link]
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ChEMBL. (n.d.). Document: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (CHEMBL4680135). EMBL-EBI. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2025). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. Retrieved from [Link]
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Friedman, C. F., et al. (2020). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Journal for ImmunoTherapy of Cancer, 8(1), e000543. Retrieved from [Link]
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Martin, N. J., et al. (2025). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate. Retrieved from [Link]
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Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]
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Uyttenhove, C., et al. (2016). Abstract LB-085: RG70099: A novel, highly potent dual IDO1/TDO inhibitor to reverse metabolic suppression of immune cells in the tumor micro-environment. Cancer Research, 76(14_Supplement), LB-085. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ups, Downs and New Trends of IDO1 Inhibitors. Retrieved from [Link]
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Ye, Z., et al. (2019). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. Semantic Scholar. Retrieved from [Link]
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Vudathala, D., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Seminars in Cancer Biology, 56, 15-27. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Kim, M., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). PubMed. Retrieved from [Link]
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Der Pharma Chemica. (2026). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Retrieved from [Link]
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Lib.Steps. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO/TDO Screening Services. Retrieved from [Link]
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Application Notes and Protocols for the Development of HIV-1 Integrase Inhibitors Utilizing an Indole-2-Carboxylic Acid Scaffold
Introduction: Targeting HIV-1 Integrase with Novel Scaffolds
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, integrase (IN), is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive infection.[1][2] This enzyme has no functional equivalent in human cells, making it a prime target for antiretroviral therapy.[1] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process.[3] To date, several INSTIs have been approved for clinical use, including raltegravir, elvitegravir, and dolutegravir.[1][4] However, the emergence of drug-resistant viral strains necessitates the development of new inhibitors with diverse chemical structures.[3]
The indole-2-carboxylic acid scaffold has emerged as a promising foundation for the design of novel HIV-1 integrase inhibitors. This framework has been shown to effectively chelate the two essential Mg2+ ions within the active site of the integrase enzyme, a key interaction for inhibiting its function. Structural modifications to the indole core can further enhance binding affinity and antiviral potency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold.
Mechanism of Action: Chelation of Divalent Metal Ions
The catalytic activity of HIV-1 integrase is dependent on the coordination of two Mg2+ ions by a conserved D, D, E motif in the enzyme's active site.[5] These metal ions are crucial for the binding of the viral DNA and for catalyzing the strand transfer reaction. The proposed mechanism of action for indole-2-carboxylic acid-based inhibitors involves the formation of a coordination complex with these two Mg2+ ions, effectively blocking the active site and preventing the binding of the viral DNA substrate. The indole nitrogen and the carboxylate oxygen atoms of the inhibitor are thought to be the key chelating groups.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Experimental Protocols
Part 1: Synthesis of Indole-2-Carboxylic Acid Derivatives
The synthesis of indole-2-carboxylic acid derivatives often starts from commercially available indole precursors. The following is a general protocol for the synthesis of a representative inhibitor.
Protocol 1: General Synthesis of an N-substituted Indole-2-Carboxylic Acid Derivative
Step 1: Esterification of Indole-2-Carboxylic Acid
-
To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl indole-2-carboxylate.
Step 2: N-Alkylation or N-Arylation
-
To a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) (15 mL/mmol), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise and stir the reaction at room temperature or heat as required, monitoring by TLC.
-
After the reaction is complete, quench with ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 3: Hydrolysis of the Ester
-
Dissolve the N-substituted ethyl indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 10 mL/mmol).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final N-substituted indole-2-carboxylic acid derivative.
Caption: Synthetic Workflow for Inhibitor Synthesis.
Part 2: In Vitro Evaluation of HIV-1 Integrase Inhibition
The inhibitory activity of the synthesized compounds against HIV-1 integrase can be determined using a commercially available ELISA-based assay kit.[6][7][8][9]
Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based)
Materials:
-
HIV-1 Integrase Assay Kit (e.g., XpressBio, Cat# EZ-1700)[6]
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA substrate
-
Target DNA substrate
-
Wash buffers, reaction buffers, and stop solution (typically provided in the kit)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate according to the kit's instructions. This is typically done by incubating for 1 hour at 37°C.
-
Integrase Binding: Wash the plate to remove unbound donor DNA. Add recombinant HIV-1 integrase to each well and incubate for 1 hour at 37°C to allow the enzyme to bind to the DNA substrate.
-
Inhibitor Addition: Prepare serial dilutions of the test compounds (indole-2-carboxylic acid derivatives) and a known integrase inhibitor (e.g., raltegravir) as a positive control. Add the diluted compounds to the wells and incubate for 15-30 minutes at 37°C. Include wells with no inhibitor as a negative control (100% activity).
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA substrate to all wells. Incubate for 1-2 hours at 37°C.
-
Detection: Wash the plate to remove unintegrated target DNA. Add a specific antibody (e.g., anti-digoxigenin-HRP conjugate if the target DNA is digoxigenin-labeled) and incubate for 1 hour at 37°C.
-
Signal Development: After another wash step, add a chromogenic substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the 50% inhibitory concentration (IC50) from the resulting dose-response curve using non-linear regression analysis.
Part 3: Cell-Based Antiviral and Cytotoxicity Assays
The antiviral efficacy and cytotoxicity of the synthesized compounds are evaluated in a cell-based assay.
Protocol 3: MTT Assay for Antiviral Activity and Cytotoxicity
Materials:
-
MT-4 cells or other susceptible human T-cell line
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
Procedure for Cytotoxicity Assay (CC50):
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compounds to the wells. Include wells with cells only (no compound) as a control for 100% viability.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Procedure for Antiviral Efficacy Assay (EC50):
-
Seed MT-4 cells in a 96-well plate as described above.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).
-
Immediately add serial dilutions of the test compounds. Include infected cells without compound (virus control) and uninfected cells without compound (cell control).
-
Incubate the plate for 3-5 days at 37°C.
-
Perform the MTT assay as described above to measure cell viability, which is indicative of the protective effect of the compound against virus-induced cell death.
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
Protocol 4: HIV-1 p24 Antigen ELISA for Antiviral Activity
As an alternative or confirmatory method to the MTT assay, the level of HIV-1 p24 capsid protein in the cell culture supernatant can be quantified as a direct measure of viral replication.[10][11][12]
Materials:
-
HIV-1 p24 Antigen ELISA kit (e.g., PerkinElmer, Abcam)[10][12]
-
Supernatants from the antiviral efficacy assay (Protocol 3)
-
p24 antigen standard (provided in the kit)
Procedure:
-
On the day of harvest from the antiviral assay, centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatants. If necessary, inactivate the virus by adding Triton X-100 to a final concentration of 0.5%.[10]
-
Perform the p24 ELISA according to the manufacturer's protocol.[11] This typically involves: a. Adding diluted supernatants and p24 standards to an antibody-coated plate. b. Incubating for 1-2 hours. c. Washing the plate and adding a detector antibody. d. Incubating for 1 hour. e. Washing and adding a streptavidin-HRP conjugate. f. Incubating for 30 minutes. g. Washing and adding a TMB substrate. h. Stopping the reaction and reading the absorbance at 450 nm.
-
Generate a standard curve using the p24 standards and determine the concentration of p24 in each sample.
-
Calculate the EC50 value based on the reduction in p24 production.
Data Summary Table
| Compound ID | Integrase IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Lead Compound 1 | Value | Value | Value | Value |
| Derivative 1a | Value | Value | Value | Value |
| Derivative 1b | Value | Value | Value | Value |
| Raltegravir | Value | Value | Value | Value |
Part 4: In Silico Analysis - Molecular Docking
Molecular docking studies can provide valuable insights into the binding mode of the inhibitors within the integrase active site and guide further structural optimization.
Protocol 5: Molecular Docking of Indole-2-Carboxylic Acid Derivatives
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein Preparation: a. Obtain the crystal structure of HIV-1 integrase in complex with a known inhibitor and Mg2+ ions from the Protein Data Bank (PDB; e.g., PDB ID: 1QS4).[5] b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. c. Define the binding site based on the location of the co-crystallized ligand or the conserved active site residues.
-
Ligand Preparation: a. Draw the 2D structure of the indole-2-carboxylic acid derivative and convert it to a 3D structure. b. Perform energy minimization of the ligand structure using a suitable force field. c. Assign appropriate charges and atom types.
-
Docking Simulation: a. Set up the docking parameters, including the grid box that encompasses the defined binding site. b. Run the docking simulation using a validated algorithm.[13][14][15] c. Generate multiple binding poses for the ligand.
-
Analysis of Results: a. Analyze the predicted binding poses and their corresponding docking scores. b. Visualize the interactions between the inhibitor and the active site residues, particularly the chelation of the Mg2+ ions and any hydrogen bonding or hydrophobic interactions. c. Use this information to rationalize the structure-activity relationship (SAR) and design new derivatives with improved potency.
Caption: Molecular Docking Workflow.
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold represents a versatile and promising starting point for the development of novel HIV-1 integrase inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro and cell-based evaluation, and in silico analysis of these compounds. By systematically applying these methods, researchers can effectively advance the discovery and optimization of new drug candidates to combat HIV-1 infection and address the ongoing challenge of drug resistance. Future efforts should focus on optimizing the pharmacokinetic properties and in vivo efficacy of lead compounds derived from this scaffold.
References
-
Perkin Elmer. (n.d.). p24 ELISA Kit Protocol. Institute for HIV Research. Retrieved from [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]
-
TransGen Biotech. (n.d.). NE107 HIV-p24 ELISA Kit. Retrieved from [Link]
-
Feng, W. H., Huang, J. S., & Zhan, J. B. (2007). [Analysis on bioactivity of HIV-1 integrase by ELISA method]. Zhejiang da xue xue bao. Yi xue ban = Journal of Zhejiang University. Medical sciences, 36(2), 179–184. [Link]
-
Fan, M., Berkhout, B., & Herrera-Carrillo, E. (2022). A combinatorial CRISPR-Cas12a attack on HIV DNA. Molecular Therapy - Methods & Clinical Development, 25, 43–51. [Link]
-
Bastrakov, M. A., & Starosotnikov, A. M. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Retrieved from [Link]
-
Al-Mawsawi, L. Q., & Al-Bayati, Z. N. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Pharmaceutical and Biosciences Journal, 4(5), 1-19. [Link]
-
Jurado, K. A., & Engelman, A. (2013). Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors. Expert Reviews in Molecular Medicine, 15, e14. [Link]
-
Neamati, N., Hong, H., Sunder, S., Milne, G. W. A., & Pommier, Y. (2002). Synthesis and HIV-1 Integrase Inhibitory Activity of Furanone Derivatives. Bioorganic & Medicinal Chemistry, 10(8), 2571-2586. [Link]
-
Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from [Link]
-
Rizzo Lab. (2014). 2014 DOCK tutorial with HIV Protease. Stony Brook University. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Roy, K., & Das, R. N. (2012). Docking Studies on HIV Integrase Inhibitors Based On Potential Ligand Binding Sites. arXiv preprint arXiv:1204.4259. [Link]
-
Aslan, G., & Bozkurt, B. (2021). Designing potential HIV-1 integrase inhibitors: An in silico approach. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1081-1096. [Link]
Sources
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. xpressbio.com [xpressbio.com]
- 7. mybiosource.com [mybiosource.com]
- 8. abnova.com [abnova.com]
- 9. XpressBio HIV-1 Integrase Wild-Type Assay, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
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- 12. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
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- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. arxiv.org [arxiv.org]
Application Note & Protocol: Synthesis of 3-Iodoindoles via Electrophilic Cyclization of Alkynes
Abstract: The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with functionalized derivatives being of high value.[1][2][3] This application note provides a comprehensive guide to the synthesis of 3-iodoindoles through the electrophilic cyclization of 2-alkynylanilines. This powerful and versatile methodology offers a direct route to highly functionalized indoles under mild reaction conditions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for the synthesis of the requisite 2-alkynylaniline precursors and their subsequent iodocyclization, and discuss the scope and limitations of the reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient synthetic strategy.
Introduction and Theoretical Background
The synthesis of substituted indoles has been a central theme in organic chemistry for over a century.[2] Among the myriad of synthetic strategies, transition metal-catalyzed and electrophile-mediated cyclizations of functionalized alkynes have emerged as particularly powerful tools.[4][5][6] The electrophilic cyclization of o-alkynylanilines, specifically, provides a direct and atom-economical pathway to the indole core.
The use of molecular iodine (I₂) as an electrophile in this context is highly effective for the regioselective formation of 3-iodoindoles.[1][2][7] These 3-iodoindole products are not merely synthetic curiosities; they are versatile building blocks for further molecular elaboration. The carbon-iodine bond at the C3 position is readily amenable to a host of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck couplings, thus opening avenues to a vast chemical space of 2,3-disubstituted indoles.[1][2][8]
Mechanistic Insights
The currently accepted mechanism for the iodocyclization of N,N-dialkyl-2-(1-alkynyl)anilines is a two-step process initiated by the electrophilic attack of iodine on the alkyne.
-
Electrophilic Activation and Intramolecular Attack: The reaction commences with the activation of the carbon-carbon triple bond by an electrophilic iodine species. This is followed by a nucleophilic attack from the nitrogen atom of the aniline in an anti-fashion to the attacking electrophile. This intramolecular cyclization results in the formation of a cyclic iodonium ion intermediate.[1][2]
-
Formation of the Indolium Salt and Dealkylation: The iodonium ion intermediate then rearranges to form a more stable N,N-dialkyl-3-iodoindolium salt.[1][2] In the presence of a nucleophile, typically the iodide ion (I⁻) generated in the reaction, a facile SN2 displacement of one of the N-alkyl groups occurs. This dealkylation step is crucial for the rearomatization to the final stable 3-iodoindole product. The propensity for cleavage of the N-alkyl group generally follows the order: methyl > primary alkyl.[1][8]
Caption: Proposed mechanism for the iodocyclization of N,N-dialkyl-2-(1-alkynyl)anilines.
Experimental Protocols
The synthesis of 3-iodoindoles is typically achieved in a two-step sequence: (1) the synthesis of the N,N-dialkyl-2-(1-alkynyl)aniline precursor via a Sonogashira cross-coupling reaction, and (2) the electrophilic iodocyclization.
Synthesis of N,N-Dialkyl-2-(1-alkynyl)aniline Precursors (Sonogashira Coupling)
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal alkynes.[1][2][8]
Materials:
-
N,N-Dialkyl-2-iodoaniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (solvent)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N,N-dialkyl-2-iodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous triethylamine as the solvent.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Caption: Workflow for the synthesis of 2-alkynylaniline precursors.
Electrophilic Iodocyclization to 3-Iodoindoles
This protocol describes the efficient cyclization of the prepared N,N-dialkyl-2-(1-alkynyl)anilines using molecular iodine.[1][2]
Materials:
-
N,N-Dialkyl-2-(1-alkynyl)aniline (1.0 equiv)
-
Iodine (I₂) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the N,N-dialkyl-2-(1-alkynyl)aniline in dichloromethane in a round-bottom flask.
-
Add molecular iodine in one portion to the stirred solution at room temperature (25 °C).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The dark color of the solution will disappear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-iodoindole.
Scope and Limitations
The electrophilic iodocyclization of N,N-dialkyl-2-(1-alkynyl)anilines is a robust reaction with a broad substrate scope.
| Entry | R¹ in Alkyne | R² on Aniline | R³ on Nitrogen | Yield (%) |
| 1 | Phenyl | H | Methyl | >95 |
| 2 | n-Butyl | H | Methyl | >95 |
| 3 | tert-Butyl | H | Methyl | 90 |
| 4 | Trimethylsilyl | H | Methyl | 92 |
| 5 | Vinyl | H | Methyl | >95 |
| 6 | Phenyl | 5-NO₂ | Methyl | 94 |
| 7 | Phenyl | 5-CO₂Me | Methyl | 96 |
| 8 | Phenyl | H | n-Butyl | >95 |
Data synthesized from multiple sources, including[1] and[2]. Yields are for the cyclization step.
Key Observations on Scope:
-
Alkyne Substituents (R¹): The reaction tolerates a wide variety of substituents on the distal end of the alkyne, including aryl, alkyl (both linear and hindered), vinylic, and silyl groups, generally providing excellent yields.[1][2]
-
Aniline Substituents (R²): The aniline ring can be substituted with both electron-donating and electron-withdrawing groups. Electron-withdrawing groups such as nitro and ester functionalities are well-tolerated and can even enhance the rate of cyclization.[2][8]
-
Nitrogen Substituents (R³): While N,N-dimethylanilines are commonly used, other N-alkyl groups are also suitable.[1] In cases of unsymmetrical N,N'-dialkylanilines, selective cleavage of the less sterically hindered alkyl group is observed.[2]
-
Other Electrophiles: It is important to note that other common electrophiles such as Br₂, NBS, and PhSeCl are generally not effective for this transformation, often leading to a mixture of products with simple addition across the alkyne triple bond predominating.[1]
Limitations:
-
While silyl-substituted alkynes undergo cyclization in high yield, the resulting 3-iodo-2-(trimethylsilyl)indole can be unstable and difficult to isolate and fully characterize.[1]
-
The reaction requires an N-alkylated aniline. While methods exist for N-H or N-acyl/sulfonyl anilines, they often require different reagents and conditions, such as the use of more expensive iodonium salts.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in Sonogashira coupling | Inactive catalyst; Poor quality of reagents/solvent; Insufficient inert atmosphere. | Use fresh Pd and Cu catalysts; Ensure reagents and solvent are anhydrous; Improve inert atmosphere technique (e.g., longer evacuation/backfill cycles). |
| Formation of alkyne homocoupling (Glaser coupling) product | Presence of oxygen; High catalyst loading. | Thoroughly degas the solvent; Ensure a good inert atmosphere; Use the recommended catalyst loading. |
| Incomplete iodocyclization | Insufficient iodine; Deactivated substrate. | Use the recommended 2 equivalents of I₂; For electron-rich anilines, slightly longer reaction times may be needed. |
| Formation of side products in iodocyclization | Reaction with other electrophiles (if not using pure I₂); Unstable product. | Ensure high purity of I₂; For unstable products like silyl-substituted indoles, consider in-situ use for subsequent reactions without full purification. |
| Difficulty in removing N-alkyl group | Sterically hindered N-alkyl group. | The methyl group is preferentially cleaved. If using bulkier groups, longer reaction times or elevated temperatures may be required, though this is not typical for this mild reaction. |
Conclusion
The electrophilic iodocyclization of 2-alkynylanilines represents a highly efficient, versatile, and reliable method for the synthesis of 3-iodoindoles. The mild reaction conditions, broad substrate scope, and excellent yields make it an attractive strategy for both academic research and industrial applications in drug discovery and development. The resulting 3-iodoindoles are valuable synthetic intermediates, poised for further functionalization to create diverse libraries of complex indole derivatives.
References
-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
-
Yue, D., & Larock, R. C. (2004). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(7), 1037–1040. [Link]
-
Larock Indole Synthesis. (2023). In Wikipedia. [Link]
-
Larock Indole Synthesis. SynArchive. [Link]
-
Takeda, Y., et al. (2023). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers. [Link]
-
Yue, D., & Larock, R. C. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. PubMed. [Link]
-
Barluenga, J., et al. (2002). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic Letters, 4(15), 2481–2484. [Link]
-
Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]
-
Saito, A., et al. (2017). Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence. Organic Letters, 19(24), 6704–6707. [Link]
-
da Silva, M. S., & de Oliveira, E. R. (n.d.). Cyclization of alkynes under metal-free conditions: synthesis of indoles. Universidade Federal de Viçosa. [Link]
-
Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. [Link]
-
Takeda, Y., et al. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement. The Royal Society of Chemistry. [Link]
-
Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. Beilstein Journals. [Link]
-
Narender, T., & Reddy, K. P. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC. [Link]
-
A Simple, Two‐Step Synthesis of 3‐Iodoindoles. (2008). ResearchGate. [Link]
-
Larock, R. C., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. [Link]
-
Yelwa, J. M., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. [Link]
-
Narender, T., & Reddy, K. P. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. MDPI. [Link]
-
One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Semantic Scholar. [Link]
-
Yao, T., & Larock, R. C. (2008). A Novel Synthetic Route to 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization. Organic Letters, 10(24), 5649–5652. [Link]
-
Larock, R. C., et al. (2009). Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC. [Link]
-
Barluenga, J., et al. (2008). Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine. PubMed. [Link]
-
Larock, R. C., et al. (2009). Competition Studies in Alkyne Electrophilic Cyclization Reactions. ResearchGate. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). PMC. [Link]
-
Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Authorea. [Link]
-
Expedient Iodocyclization Approach Toward Polysubstituted 3H-Benzo[e]indoles. CONICET. [Link]
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journals. [Link]
-
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Organic Chemistry Portal. [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Semantic Scholar. [Link]
Sources
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
Application Note: 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid as a Strategic Intermediate in Drug Discovery
Abstract
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of antiviral agents (HCV NS5B polymerase inhibitors) and GPCR modulators (H3 receptor antagonists). This application note details the utility of this compound as a bifunctional building block. Its unique structure offers two orthogonal reactive handles: a C-3 iodide for palladium-catalyzed cross-coupling and a C-2 carboxylic acid for amidation or esterification. This guide provides optimized protocols for leveraging these sites to synthesize complex, bioactive heterocycles.
Introduction: The "Pincer" Strategy in Scaffold Decoration
In the realm of Diversity-Oriented Synthesis (DOS), the indole nucleus remains a cornerstone. However, the specific substitution pattern of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid elevates it from a generic building block to a high-value intermediate.
-
N-1 Isopropyl Group: Provides essential lipophilicity and steric bulk, often required to fill hydrophobic pockets in viral polymerases or receptor binding sites.
-
C-3 Iodide: A highly reactive "soft" electrophile, ideal for Suzuki-Miyaura, Sonogashira, and Heck couplings. It allows for the introduction of aryl, heteroaryl, or alkynyl groups late in the synthetic sequence.
-
C-2 Carboxylic Acid: A "hard" electrophile (after activation) or nucleophile (as carboxylate), serving as the anchor point for amides, esters, or heterocyclization (e.g., forming tricyclic systems).
This "Pincer" reactivity allows researchers to independently modify the "wings" of the molecule, rapidly generating Structure-Activity Relationship (SAR) libraries.
Chemical Profile & Handling
| Property | Specification | Notes |
| IUPAC Name | 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid | |
| Formula | ||
| Molecular Weight | 329.14 g/mol | |
| Appearance | Off-white to pale yellow solid | Iodides can yellow upon light exposure. |
| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in water. |
| Stability | Light Sensitive; Moisture Sensitive | Store in amber vials at 2-8°C. |
| Hazards | Irritant (Skin/Eye/Respiratory) | Standard PPE required. |
Strategic Reaction Map
The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-3 iodide and C-2 acid.
Experimental Protocols
Protocol A: C-3 Functionalization via Suzuki-Miyaura Coupling
This reaction is the primary method for synthesizing NS5B inhibitor analogs. The iodine atom is displaced by an aryl or heteroaryl boronic acid.
Reagents:
-
Substrate: 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or DME (degassed)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the indole substrate, boronic acid, and palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add the degassed solvent (approx. 0.1 M concentration relative to substrate) and the aqueous base.
-
Reaction:
-
Thermal: Heat to 80-90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. The starting material (iodide) should disappear, and the product mass (
) should appear. -
Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the acid if it wasn't protected) or brine. Dry over
. -
Purification: The product is often an acid. Purify via reverse-phase HPLC or recrystallization. If the carboxylic acid was protected as an ester prior to coupling, standard silica flash chromatography can be used.
Technical Insight:
Why this works: The C-3 position of indole is naturally nucleophilic, but the presence of the iodine reverses this polarity, making it an electrophile for cross-coupling. The bulky isopropyl group at N-1 protects the nitrogen from participating in unwanted coordination but may slightly retard the rate of oxidative addition, necessitating the use of robust catalysts like
.
Protocol B: C-2 Amidation (Amide Coupling)
Functionalizing the carboxylic acid is crucial for tuning the pharmacokinetic properties (solubility, permeability) of the final drug candidate.
Reagents:
-
Substrate: 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid (1.0 equiv)
-
Amine:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM
Procedure:
-
Activation: Dissolve the indole acid in dry DMF (0.2 M). Add DIPEA and HATU. Stir at room temperature for 15 minutes. Note: The solution typically turns yellow/orange.
-
Coupling: Add the amine. Stir at room temperature for 2–16 hours.
-
Monitoring: TLC or LC-MS.
-
Workup: Dilute with EtOAc. Wash sequentially with 10% Citric Acid (to remove unreacted amine), Sat.
, and Brine. -
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Note on Sequence:
If your target molecule requires both an amide at C-2 and an aryl group at C-3, it is often better to perform the Suzuki coupling first (on the acid or ester) and the Amidation second . The free iodide can sometimes react with amines under high-temperature amide coupling conditions, or the amide nitrogen can coordinate to Pd, poisoning the catalyst in a subsequent Suzuki reaction.
Case Study: Synthesis of HCV NS5B Inhibitor Analogs
Indole-based non-nucleoside inhibitors bind to the "Thumb" or "Palm" domain of the HCV polymerase. The isopropyl group anchors the molecule in a hydrophobic pocket.
Workflow:
-
Starting Material: 1-Isopropyl-1H-indole-2-carboxylic acid.[1][2][3][4]
-
Iodination: React with N-Iodosuccinimide (NIS) in DMF at RT to generate the 3-Iodo intermediate .
-
Suzuki Coupling: React with 4-fluorophenylboronic acid to install the aryl group at C-3.
-
Amidation: React the resulting C-2 acid with N,N-dimethylethylenediamine to form the basic side chain.
This sequence typically yields high-affinity inhibitors (
References
-
HCV NS5B Inhibitor Design
-
General Synthesis of 3-Iodoindoles
-
Yue, D., et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes." Journal of Organic Chemistry 67.6 (2002): 1905–1909. Link
- Context: Provides the mechanistic basis for iodocycliz
-
-
Indole-2-Carboxamides in GPCR Research
-
Patent US7723325B2. "5-amido-2-carboxamide indole derivatives." (2010). Link
- Context: Explicitly utilizes 1-isopropyl-1H-indole-2-carboxylic acid deriv
-
-
Compound Data & Suppliers
-
PubChem CID: 24895981 (Indole-2-carboxylic acid parent). Link
- Note: Specific isopropyl/iodo derivatives are often custom synthesized or cataloged under specialized building block suppliers (e.g., Ambeed, BLD Pharm).
-
Sources
- 1. 173989-76-9|(R)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 167479-15-4 | 1-Isopropyl-1H-indole-2-carboxylic acid | Ambeed.com [ambeed.com]
- 3. RU2412182C2 - Derivatives of 1,1-dioxothiomorpholinylindolyl methanone for use as histaminase modulators - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery of novel tricyclic indole derived inhibitors of HCV NS5B RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodine-mediated intramolecular cyclization of enamines for indole synthesis.
Application Note: Iodine-Mediated Intramolecular Cyclization of Enamines for Indole Synthesis
Executive Summary
This application note details a robust, metal-free protocol for the synthesis of substituted indoles via the iodine-mediated oxidative cyclization of
The protocol focuses on the DMSO/
Mechanistic Insight & Rationale
The transformation proceeds through an oxidative cross-coupling mechanism.[1] Understanding this pathway is critical for troubleshooting low yields or regioselectivity issues.
Core Mechanism:
-
Iodination: The reaction initiates with the electrophilic attack of molecular iodine (
) on the enamine double bond (or its tautomeric imine form), generating an -iodo iminium or -iodo enamine intermediate. -
Cyclization: The electron-rich aromatic ring (aniline moiety) undergoes an intramolecular Friedel-Crafts-type alkylation onto the activated iodine-bearing carbon.
-
Aromatization: Elimination of hydrogen iodide (HI) and subsequent oxidative dehydrogenation restores the aromaticity, yielding the indole core.
-
Catalytic Turnover: In stoichiometric protocols,
is consumed. In this catalytic protocol, the liberated iodide ( ) or HI is oxidized back to elemental iodine ( ) by DMSO (acting similarly to the Kornblum oxidation mechanism), allowing for substoichiometric iodine loading (10–20 mol%).
Figure 1: Mechanistic pathway of iodine-mediated oxidative cyclization. The cycle highlights the dual role of DMSO as solvent and terminal oxidant.
Experimental Protocol
Safety Warning: Iodine is corrosive and sublimes; use in a fume hood. DMSO can penetrate skin, carrying dissolved contaminants.
Reagents & Equipment
-
Substrate:
-aryl enamine (0.5 mmol scale for pilot).-
Note: If starting from Aniline + Ketone, perform condensation first or use a one-pot cascade variation.
-
-
Catalyst: Molecular Iodine (
), reagent grade (20 mol%). -
Oxidant/Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
Additives: Potassium Carbonate (
) (optional, 0.5 equiv) can buffer the generated HI if acid-sensitive groups are present. -
Apparatus: Sealed tube or round-bottom flask with reflux condenser.
Step-by-Step Procedure
-
Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add the
-aryl enamine (0.5 mmol, 1.0 equiv). -
Catalyst Addition: Add molecular iodine (
) (25.4 mg, 0.1 mmol, 20 mol%). -
Solvent: Add DMSO (2.0 mL). Critical: Ensure DMSO is dry to prevent side hydrolysis of the enamine back to ketone/aniline.
-
Reaction: Seal the vial (or attach condenser) and heat to 100 °C in an oil bath. Stir vigorously.
-
Visual Cue: The solution will initially be dark brown/purple (
). As the reaction progresses, it may lighten, but often remains dark due to iodine regeneration.
-
-
Monitoring: Monitor by TLC or LC-MS at 1 hour and 3 hours. Look for the disappearance of the enamine (often less polar) and appearance of the fluorescent indole spot.
-
Quench (Critical): Once complete, cool to room temperature. Add saturated aqueous
(Sodium Thiosulfate) (5 mL).-
Why? This reduces residual
to water-soluble iodide ( ), removing the purple color and preventing iodination during workup.
-
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine ( ) to remove DMSO. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography.
Optimization Table
| Variable | Recommendation | Effect/Rationale |
| Solvent | DMSO | Acts as both solvent and oxidant. Toluene/DMF require stoichiometric |
| Temperature | 80–120 °C | <80 °C leads to incomplete cyclization; >120 °C may degrade sensitive substrates. |
| Iodine Load | 10–20 mol% | Sufficient for turnover. Stoichiometric (1.1 equiv) is faster but less atom-economical. |
| Substrate | Electron-Rich Anilines | Works best. Electron-withdrawing groups on the aniline ring slow the Friedel-Crafts step. |
Workflow & Decision Tree
Use this logic flow to determine if this protocol is suitable for your specific substrate.
Figure 2: Decision tree for experimental setup and troubleshooting.
Scope and Limitations
-
Regioselectivity: For enamines derived from meta-substituted anilines, a mixture of 4- and 6-substituted indoles may form. Sterics usually favor the less hindered position (6-substituted), but electronic effects (e.g., -OMe) can direct the cyclization para to the donating group.
-
Electronics:
-
Electron-Donating Groups (EDG): Accelerate the reaction (e.g., -OMe, -Me).
-
Electron-Withdrawing Groups (EWG): Significantly retard the reaction (e.g.,
, ). If the aniline is highly electron-deficient, the Friedel-Crafts step may fail; consider Pd-catalyzed alternatives for these cases.
-
-
Sterics: Bulky groups on the enamine nitrogen or the
-carbon generally do not inhibit the reaction, making this suitable for synthesizing 2,3-disubstituted indoles.
References
-
He, Z., Li, H., & Li, Z. (2010).[2] Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines.[2][3][4][5][6] The Journal of Organic Chemistry, 75(12), 4296–4299.
-
[Link]
-
-
Li, J., et al. (2012). Iodine-Mediated Oxidative Cyclization of Enamines: A Metal-Free Approach to Indoles. The Journal of Organic Chemistry, 77(19), 8705–8711.
-
[Link]
-
-
Liu, Y., et al. (2006). Iodine-Mediated Cyclization of 2-Vinylanilines. Organic Letters, 8(20), 4517–4520.
-
[Link]
-
-
Gao, W., et al. (2014). Transition-Metal-Free Synthesis of Indoles from Enaminones.[2][3][4][7] The Journal of Organic Chemistry, 79(9), 4125–4130.[8]
-
[Link]
-
Sources
- 1. sci-hub.jp [sci-hub.jp]
- 2. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]
- 3. Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole synthesis [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
Application Note: Precision Regioselective C3-Iodination of Indoles
Topic: Regioselective Iodination of Indole Rings at the C3 Position Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary
3-Iodoindoles are pivotal intermediates in the synthesis of complex alkaloids and pharmaceutical agents. They serve as highly reactive handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to access C3-functionalized indole derivatives. This guide provides a definitive technical framework for the regioselective introduction of iodine at the C3 position. We contrast the two most robust methodologies—N-Iodosuccinimide (NIS) for high-value, small-scale precision, and Iodine/KOH for cost-effective scalability—providing a self-validating workflow to ensure high yields and exclusive regioselectivity.
Scientific Foundation: The Electronic Basis of Regioselectivity
The indole heterocycle is an electron-rich system, but its reactivity is not uniform. The C3 position is the most nucleophilic site due to the specific stabilization of the transition state by the nitrogen lone pair.
Mechanistic Pathway ( )
The iodination proceeds via a classic Electrophilic Aromatic Substitution (
-
Electrophilic Attack: The electrophilic iodine species (
or activated ) attacks the C3 position.[1] -
Sigma Complex Formation: This forms a resonance-stabilized cation (Wheland intermediate). The ability of the nitrogen lone pair to stabilize the positive charge at C3 (via the iminium resonance structure) makes C3 kinetically favored over C2 or the benzene ring positions.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding 3-iodoindole.[1]
Note on N-Iodination: While the nitrogen is nucleophilic, N-iodination is often reversible under acidic or neutral conditions. However, in the presence of strong bases (like NaH), N-iodination becomes competitive. The protocols below are tuned to favor C-iodination.
Visualization: Reaction Mechanism
Caption: The kinetic preference for C3 iodination is driven by the stability of the intermediate sigma complex, facilitated by the nitrogen lone pair.
Strategic Method Selection
Choosing the right protocol depends on substrate sensitivity, scale, and atom economy.
| Feature | Method A: NIS (N-Iodosuccinimide) | Method B: Iodine/KOH ( |
| Primary Utility | Small-to-medium scale, complex substrates. | Large scale, simple substrates.[2] |
| Reagent Cost | Moderate to High. | Low (Commodity chemicals). |
| Atom Economy | Lower (Succinimide waste). | Higher. |
| Conditions | Mild, Neutral to slightly acidic. | Basic (pH > 10). |
| Functional Group Tolerance | Excellent (Tolerates esters, nitriles, acid-sensitive groups). | Good (Avoid base-labile groups like alkyl esters). |
| Purification | Requires removal of succinimide (water wash). | Very simple (precipitation often possible). |
Experimental Protocols
Protocol A: Precision Synthesis using NIS
Best for: High-value intermediates, acid-sensitive substrates, and exploratory medicinal chemistry.
Reagents:
-
Indole substrate (1.0 equiv)[3]
-
N-Iodosuccinimide (NIS) (1.05 – 1.10 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Preparation: Dissolve the indole substrate in anhydrous DMF (0.1 M concentration). Ensure the flask is wrapped in aluminum foil (3-iodoindoles are light-sensitive).
-
Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Although the reaction proceeds at RT, cooling suppresses over-iodination (bis-iodination at C2).
-
Addition: Add NIS portion-wise over 10–15 minutes.
-
Observation: The solution may darken slightly (yellow/orange) as iodine is released/consumed.
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.
-
Validation: Monitor by TLC. 3-Iodoindoles typically have a slightly higher Rf than the parent indole in Hexane/EtOAc mixtures and may turn brown/purple rapidly upon heating the TLC plate.
-
-
Quench: Pour the reaction mixture into ice-cold 10%
solution. This reduces any unreacted iodine (turning the solution from brown to colorless/white precipitate). -
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with water (x3) to remove DMF and succinimide, then brine. Dry over
. -
Purification: Flash column chromatography (Silica gel). Note: 3-Iodoindoles are unstable on acidic silica for long periods. Use neutral alumina if decomposition is observed, or elute quickly.
Protocol B: Scalable Synthesis using / KOH
Best for: Gram-scale synthesis, robust substrates.
Reagents:
-
Indole substrate (1.0 equiv)[3]
-
Iodine (
) (1.05 equiv) -
Potassium Hydroxide (KOH) pellets (1.0 – 2.0 equiv)
-
Solvent: DMF[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the indole in DMF (0.2 M). Add solid KOH pellets. Stir until partially dissolved.
-
Addition: Add solid Iodine (
) portion-wise at RT. -
Reaction: Stir at RT for 1–3 hours.
-
Self-Validation: The deep dark color of iodine should fade to a lighter orange/yellow as it is consumed. If the color persists indefinitely, the reaction may have stalled or excess iodine was used.
-
-
Quench & Precipitation: Pour the mixture into a large volume of ice water containing 0.5% sodium bisulfite.
-
Isolation:
-
Solids: If a solid precipitates, filter and wash with cold water. This is often pure enough for subsequent steps.
-
Oils: If an oil forms, extract with Diethyl Ether or Ethyl Acetate as in Protocol A.
-
Critical Troubleshooting & Optimization
The primary failure modes in this chemistry are instability (decomposition of the product) and regioselectivity loss (formation of 2,3-diiodoindole).
Decision Tree for Optimization
Caption: Troubleshooting logic for common iodination pitfalls.
Key Stability Notes
-
Light Sensitivity: 3-Iodoindoles liberate iodine upon exposure to UV/visible light, turning samples purple/black. Always dry and store products in the dark (amber vials or foil-wrapped).
-
Thermal Instability: Do not heat the reaction above 40°C unless necessary.
-
Silica Acidity: If the product streaks on TLC or decomposes on the column, switch to Neutral Alumina or add 1% Triethylamine to the mobile phase to neutralize silica acidity.
References
-
Bocchi, V., & Palla, G. (1982).[5][6] High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide. Synthesis, 1982(12), 1096–1097.
-
Mribah, A., et al. (2012).[6][7] A convenient iodination of indoles and derivatives.[1][2][4][6][7] Tetrahedron Letters, 68(31), 6269-6275. (Discusses ICl and alternative methods).
-
BenchChem. (2025).[1] Application Notes: Regioselective C3-Iodination of 6-Methylindole.[1] (General NIS protocols).[1]
-
Campbell, K. A., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles. Beilstein Journal of Organic Chemistry, 19, 1379–1385.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. (PDF) A convenient iodination of indoles and derivatives [academia.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Fischer Indole Synthesis of Substituted Indoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted indoles. Here, we will delve into the common side reactions and troubleshooting strategies to help you optimize your experimental outcomes.
The Fischer indole synthesis, a robust method for constructing the indole nucleus, is a cornerstone of heterocyclic chemistry.[1][2] Developed by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazones remains a pivotal reaction in the synthesis of a vast array of pharmaceuticals and natural products.[1][2] However, the synthesis of substituted indoles often presents challenges, leading to low yields or the formation of undesired byproducts. This guide provides in-depth, field-proven insights to help you overcome these hurdles.
Core Principles of the Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[2] The key transformations include:
-
Hydrazone Formation: Condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone.[2][3][4]
-
Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine isomer.[2][3][4]
-
[4][4]-Sigmatropic Rearrangement: A crucial carbon-carbon bond-forming step that establishes the indole framework.[2][3][4]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.[3]
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the stable indole ring.[3][4]
Caption: The main reaction pathway of the Fischer indole synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable troubleshooting steps.
Problem 1: Low or No Yield of the Desired Indole
A common frustration in the lab is a low yield or complete failure of the Fischer indole synthesis. Several factors can contribute to this outcome.
Possible Cause 1.1: Competing N-N Bond Cleavage
The key[4][4]-sigmatropic rearrangement competes with a side reaction involving the cleavage of the N-N bond in the enamine intermediate.[5] This is particularly problematic when electron-donating substituents are present on the arylhydrazine or the carbonyl compound.[5][6] These groups can over-stabilize the intermediate, favoring N-N bond cleavage and leading to byproducts like aniline derivatives instead of the desired indole.[5][6]
Possible Cause 1.2: Steric Hindrance
Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction, particularly the cyclization step.[6] This can significantly slow down the reaction rate or prevent it from proceeding altogether.
Possible Cause 1.3: Inappropriate Acid Catalyst
The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][4][7] An inappropriate catalyst or concentration can lead to decomposition of starting materials or intermediates, or favor side reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.[6] In some cases, microwave irradiation can promote the reaction.[4]
-
Catalyst Screening: If one acid catalyst is not effective, try others. A variety of catalysts have been successfully employed in the Fischer indole synthesis.[7] The table below provides a summary of commonly used catalysts.
-
Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions.[6]
-
Protecting Groups: For sensitive functional groups on your starting materials, consider using protecting groups.[6]
| Catalyst Type | Examples | Notes |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Widely used and effective for many substrates.[1][7] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Often used when Brønsted acids fail; can be more effective for certain substrates.[1][4][8] |
| Solid Acids | Acidic clay, Tartaric acid | Can offer environmental benefits and easier workup.[9] |
Problem 2: Formation of Multiple Products (Regioselectivity Issues)
The formation of a mixture of indole isomers is a common challenge when using unsymmetrical starting materials.
Possible Cause 2.1: Use of Unsymmetrical Ketones
When an unsymmetrical ketone with two different enolizable positions is used, a mixture of two indole regioisomers can be obtained.[4] The regioselectivity is influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric effects.[10]
Possible Cause 2.2: Meta-Substituted Arylhydrazines
Meta-substituted arylhydrazines can lead to the formation of both 4- and 6-substituted indoles.[9] The electronic nature of the substituent influences the product ratio. Electron-donating groups tend to favor the 6-substituted indole, while electron-withdrawing groups can lead to poor selectivity.[10]
Troubleshooting Steps:
-
Control of Acidity: The strength of the acid catalyst can influence the regioselectivity. For instance, with unsymmetrical ketones, strong acids like methanesulfonic acid tend to favor enolization at the less substituted side.[10]
-
Choice of Starting Materials: If possible, choose symmetrical ketones or arylhydrazines to avoid regioselectivity issues.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of chromatographic conditions will be necessary for separation.
| Substituent Position | Substituent Type | Major Product |
| Arylhydrazine (meta) | Electron-donating | 6-substituted indole[10] |
| Arylhydrazine (meta) | Electron-withdrawing | Poor selectivity[10] |
| Unsymmetrical Ketone | (with strong acid) | Indole from less substituted enolization[10] |
Problem 3: Formation of Unexpected Rearrangement Products
While the[4][4]-sigmatropic rearrangement is the key step in the Fischer indole synthesis, other rearrangements can occur under certain conditions.
Possible Cause 3.1: Aza-Cope Rearrangement Variants
The core of the Fischer indole synthesis is a type of aza-Cope rearrangement.[7] Variations of this rearrangement can lead to different heterocyclic systems. For example, the use of N-aryl-N'-cyclopropyl hydrazines can lead to the formation of quinolines via a homo-diaza-Cope rearrangement.[11]
Troubleshooting Steps:
-
Careful Substrate Design: Be mindful of the structure of your starting materials, as this will dictate the likely rearrangement pathway.
-
Mechanistic Understanding: A thorough understanding of pericyclic reactions can help predict and avoid undesired rearrangement pathways.
Problem 4: Reaction Failure with Specific Substrates
Certain substitution patterns are known to be problematic for the Fischer indole synthesis.
Possible Cause 4.1: Synthesis of the Parent, Unsubstituted Indole
The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[6] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid.[4][6]
Possible Cause 4.2: Synthesis of 3-Aminoindoles
There are no reported examples of the successful synthesis of 3-aminoindoles using the Fischer method.[5] The presence of an amino group at the 3-position strongly favors the N-N bond cleavage side reaction.[5]
Workarounds and Alternative Strategies:
-
Alternative Synthesis Routes: For challenging substitution patterns, consider alternative indole synthesis methods such as the Bartoli, Bischler-Möhlau, or Larock indole synthesis.
-
Buchwald Modification: The Buchwald modification, a palladium-catalyzed reaction, allows for the synthesis of indoles via the cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction.[1]
Caption: Competing pathways in the Fischer indole synthesis.
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
This is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.[4]
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
Indolization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of HCl in ethanol) to the reaction mixture.
-
Heat the reaction to reflux for several hours, monitoring the progress by TLC.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds - Benchchem.
- Fischer Indole Synthesis - Alfa Chemistry.
-
Homologation of the Fischer Indolization: A Quinoline Synthesis via Homo‐Diaza‐Cope Rearrangement - PMC. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed - ResearchGate. Available at: [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. Available at: [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available at: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available at: [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available at: [Link]
- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Aza-Cope rearrangement - Wikipedia. Available at: [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Fischer Indole Synthesis - YouTube. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. testbook.com [testbook.com]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Homologation of the Fischer Indolization: A Quinoline Synthesis via Homo‐Diaza‐Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography techniques for purifying indole derivatives.
Technical Support Center: Indole Purification & Chromatography Subject: Advanced Column Chromatography Techniques for Indole Derivatives Ticket ID: IND-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Mission Statement
Purifying indole derivatives presents a dual challenge: chemical instability (acid-catalyzed oligomerization) and chromatographic tailing (hydrogen bonding). This guide moves beyond standard "flash" protocols, offering a causality-driven approach to stationary phase engineering and mobile phase optimization.
Visual Troubleshooting: The Decision Matrix
Before selecting a protocol, identify your specific failure mode using the logic flow below.
Figure 1: Strategic decision tree for selecting the correct stationary phase based on observed chromatographic behavior.
Module 1: The Stability Protocol (Base Deactivation)
The Problem: Indoles are electron-rich heterocycles. The C3 position is highly nucleophilic. Standard silica gel (pH ~5.0 due to silanol groups, Si-OH) acts as a Brønsted acid, protonating the indole and initiating dimerization or polymerization, often observed as a color change (red/brown band) on the column [1].
The Solution: Neutralize the active silanol sites before the compound touches the column.
Protocol A: Triethylamine (TEA) Slurry Packing
Use this for acid-sensitive indoles (e.g., 2-vinylindoles, 3-unsubstituted indoles).
-
Calculate TEA: You need enough base to neutralize the silica surface, not just the solvent. Use 1.5% v/v Triethylamine in your non-polar packing solvent (usually Hexanes or Pentane).
-
Slurry Preparation:
-
Mix Silica Gel 60 (40-63 µm) with the Hexanes/TEA solution.
-
Stir gently to release air bubbles.
-
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the packing solvent.
-
The "Wash" (Critical Step):
-
Why: Excess TEA in the eluent can cause peak broadening or ionization issues downstream.
-
Action: Flush the column with 100% Hexanes (or your starting non-polar solvent) without TEA until the eluent pH is neutral (check with pH paper). The TEA remains hydrogen-bonded to the silanols, keeping the column deactivated but the mobile phase clean [2].
-
-
Elution: Run your gradient as normal.
Module 2: The Selectivity Protocol (Argentation Chromatography)
The Problem: Synthetic intermediates often co-elute.[1] For example, in Fischer Indole Synthesis, the hydrazone intermediate or starting hydrazine often has a similar polarity to the indole product.
The Solution: Silver Nitrate (AgNO3) Impregnated Silica.[2][3]
Causality: Silver ions (
Protocol C: Preparation of AgNO3 Silica
Note: This phase is light-sensitive. Wrap column in foil.
| Step | Action | Technical Insight |
| 1 | Dissolution | Dissolve AgNO3 (10% w/w relative to silica) in minimal Acetonitrile and Water (ratio 1:1). |
| 2 | Impregnation | Add Silica Gel to the solution.[4][5][6] Stir to form a thick slurry. |
| 3 | Evaporation | Remove solvent via Rotary Evaporator (protect from light) until a free-flowing powder remains. |
| 4 | Activation | Dry in an oven at 120°C for 4 hours. |
| 5 | Usage | Pack column dry or as a slurry in Toluene/Hexane. Elute with Hexane/EtOAc gradients. |
Module 3: Mobile Phase Optimization
The Problem: Tailing (asymmetrical peaks). Causality: The Indole N-H (pKa ~17) can act as a hydrogen bond donor to free silanols. This secondary interaction slows down the "tail" of the band [4].
Data: Solvent System Selection Guide
| Indole Type | Recommended Solvent System | Additive | Reason |
| Simple Indoles | Hexanes / Ethyl Acetate | None | Standard polarity match. |
| N-H Indoles (Streaking) | DCM / Methanol (95:5) | 1% NH4OH | Ammonia competes for silanol sites, sharpening peaks. |
| Acid-Labile | Pentane / Ether | 1% Et3N | Prevents decomposition; Ether is less acidic than EtOAc. |
| Highly Polar (COOH) | Water / Acetonitrile | 0.1% Formic Acid | Reverse Phase (C18) required. Keeps acid protonated. |
Troubleshooting & FAQs
Q: My indole is sticking to the baseline even with 100% EtOAc.
-
A: The compound may have crystallized on the column or is interacting too strongly with silica.
-
Fix: Switch to DCM:MeOH (9:1) . If still stuck, the compound is likely degrading. Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and better for basic nitrogen heterocycles [5].
-
Q: I see two spots on TLC, but they merge on the column.
-
A: This is a "load capacity" issue. Indoles have poor solubility in hexanes. If you liquid-load with DCM, the strong solvent spreads the band before separation starts.
-
Fix: Use Dry Loading .[4] Adsorb your crude indole onto Celite or Silica (ratio 1:2), evaporate to dryness, and pour this powder on top of the packed column. This ensures the band starts as a tight line.
-
Q: Can I use Acetone instead of Ethyl Acetate?
-
A: Avoid if possible. Acetone absorbs UV (making detection hard) and can undergo aldol condensation on basic alumina or deactivated silica, creating "ghost peaks" in your NMR.
References
-
BenchChem Technical Support. (2025).[4][7] Optimization of One-Pot, Three-Component Indole Synthesis. BenchChem. Link
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Department of Chemistry. Link
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.[8] Link
-
Biotage. (2024).[9] Successful Flash Chromatography: Mobile Phase Selection. Biotage Applications. Link
-
Sorbchem India. (2024). Column Chromatography As A Tool For Purification: Silica vs Alumina. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The use of silver nitrate impregnated silica gel layers in the separation of monoterpene hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
Troubleshooting low yields in electrophilic iodocyclization reactions
Technical Support Center: Electrophilic Iodocyclization Case ID: IODO-CYCL-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low yields in electrophilic iodocyclization (e.g., iodolactonization, iodoetherification). This transformation is deceptively simple on paper but kinetically complex in practice. The failure modes typically fall into three distinct categories: Reversibility of the Iodonium Intermediate , Competing Elimination Pathways , or Post-Reaction Decomposition .
This guide bypasses standard textbook definitions to focus on the kinetic and thermodynamic bottlenecks that ruin yields in a drug discovery context.
Part 1: Diagnostic Workflow
Before altering your conditions, determine where the mass balance is being lost. Use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in iodocyclization.
Part 2: Technical Deep Dive & Solutions
Issue 1: The "Reversibility" Trap (Stalled Reaction)
Symptom: The reaction reaches 50-60% conversion and stops, regardless of time. Adding more reagent doesn't help.
Root Cause: The formation of the iodonium ion is reversible. If the nucleophilic attack (cyclization) is slow (due to steric hindrance or Baldwin's rules strain), the iodide anion (
The Fix:
-
Switch Reagents: Move from
to N-Iodosuccinimide (NIS) . The succinimide anion is a poor nucleophile compared to iodide, reducing the rate of the reverse reaction [1]. -
Activate the Electrophile: NIS alone may be too mild. Activate it with a Lewis Acid or Brønsted Acid to generate a "superelectrophile."
-
Protocol Adjustment: Add 10-20 mol% TsOH or AgOTf (Silver Triflate). The
precipitates any free iodide, driving the equilibrium forward irreversibly [6].
-
Issue 2: Regioselectivity & Baldwin's Rules
Symptom: You isolate the "wrong" ring size (e.g., 6-endo instead of 5-exo). Root Cause: Iodocyclization is governed by the interplay of kinetic vs. thermodynamic control.
-
Kinetic Control: Favors Exo cyclization (lower transition state energy).
-
Thermodynamic Control: Favors Endo cyclization (more stable product), often observed if the reaction is allowed to equilibrate or run at high temperatures [2].
The Fix:
-
Temperature Control: Run the reaction at 0°C to -78°C . Lower temperatures lock in the kinetic product (Exo).
-
Solvent Switch: Use non-polar solvents (DCM, Toluene) to destabilize the charged transition state, making the kinetic barrier more distinct. Polar solvents (MeCN, DMF) can stabilize the transition state, sometimes eroding selectivity [5].
Issue 3: Product Instability (The "Disappearing" Product)
Symptom: The crude NMR looks perfect, but after flash chromatography, the yield drops by 40%, and the product turns purple/brown. Root Cause: Primary and secondary alkyl iodides have weak C-I bonds (~50-55 kcal/mol). They are sensitive to:
-
Light: Homolytic cleavage of C-I bond.
-
Acidity: Silica gel is slightly acidic (
), which catalyzes the elimination of HI to form an alkene [9].
The Fix:
-
Workup: Wash the organic layer with dilute Sodium Thiosulfate (
) to remove free iodine, then with Sodium Bicarbonate. -
Purification:
-
Dope the solvent: Add 1% Triethylamine (
) to your chromatography eluent to neutralize silica acidity. -
Stationary Phase: Switch to Neutral Alumina or Florisil if the substrate is highly acid-sensitive.
-
Speed: Perform a "plug filtration" rather than a long column.
-
Part 3: Comparative Reagent Data
Select the correct electrophile based on your substrate's electronic profile.
| Reagent | Reactivity | Byproduct | Best For...[1][2] | Notes |
| Low | HI (Acidic) | Electron-rich alkenes, kinetic studies | Reversible; often stalls. Requires dark conditions. [19] | |
| ICl (Iodine Monochloride) | High | HCl (Strong Acid) | Deactivated alkenes | Very harsh. Poor regioselectivity due to high reactivity. [17] |
| NIS (N-Iodosuccinimide) | Moderate | Succinimide | General purpose, sensitive substrates | Recommended Starting Point. Can be activated with acids. [1] |
| Very High | Pyridine | Difficult/Sterically hindered cyclizations | Expensive but powerful. "Hot" electrophile. | |
| NIS + AgOTf | Extreme | AgI (Precipitate) | "Impossible" cyclizations | Irreversible. Silver scavenges iodide, preventing reversal. [6] |
Part 4: Optimized Experimental Protocol
Protocol: NIS-Mediated Iodolactonization (Kinetic Control)
Use this protocol for substrates that failed with standard
-
Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar. Wrap the flask in aluminum foil (exclude light).
-
Dissolution: Dissolve the alkenoic acid (1.0 equiv) in anhydrous
( ). -
Base Addition: Add
(2.0 equiv). Note: Even if using NIS, a base buffers potential trace acid formation. -
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add NIS (1.2 equiv) in one portion.
-
Troubleshooting Step: If no reaction after 1 hour, add TMSOTf (0.1 equiv) or TsOH (0.1 equiv) to activate the NIS.
-
-
Monitoring: Stir at 0°C. Monitor by TLC.
-
Critical: Do not let the reaction warm up unless conversion is <10%.
-
-
Quench: Pour into a separatory funnel containing sat. aq.
(removes oxidative iodine) mixed with sat. aq. (neutralizes acid). -
Workup: Extract with DCM (
). Dry over (avoid acidic if extremely sensitive). -
Purification: Flash chromatography using Hexanes/EtOAc + 1% Et3N .
Part 5: Mechanistic Visualization
Understanding the pathway helps predict side reactions.
Figure 2: Mechanistic pathway highlighting the reversibility of the iodonium formation and the bifurcation between productive cyclization and elimination.
References
-
Baldwin's rules . Wikipedia. Available at: [Link]
-
Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization . National Institutes of Health (PMC). Available at: [Link]
-
Cyclization and N-Iodosuccinimide-Induced Electrophilic Iodocyclization . Journal of Organic Chemistry (ACS). Available at: [Link]
-
Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine . Chemical Science (RSC). Available at: [Link]
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides . National Institutes of Health (PMC). Available at: [Link]
-
Reaction Mechanism of Asymmetric Iodolactonization . ResearchGate. Available at: [Link]
- Alkyl iodide storage container and method for purification of alkyl iodide. Google Patents.
Sources
Minimizing over-oxidation of electron-rich indole rings.
This guide serves as a technical support center for researchers facing challenges with the oxidation of electron-rich indole rings. It is designed to provide actionable, mechanistic solutions to minimize over-oxidation (e.g., ring cleavage or isatin formation) and maximize chemoselectivity.
Topic: Minimizing Over-Oxidation of Electron-Rich Indole Rings Ticket ID: IND-OX-SUPPORT-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Mechanistic Root Cause
Why do indoles over-oxidize?
The indole ring is π-excessive (10
-
The Trap: Initial oxidation at C3 generates an indolenine intermediate (
hybridized C3). This intermediate is highly susceptible to:-
Nucleophilic attack (usually by water)
2-oxindole (Desired). -
Further oxidation
Isatin (Over-oxidation). -
Oxidative Cleavage (Witkop oxidation)
2-ketoacetanilides (Ring opening).
-
Your Goal: Arrest the reaction at the indolenine or 2-oxindole stage without triggering the cascade to cleavage or dione formation.
Reagent Selection & Stoichiometry (Troubleshooting Module)
Q: I am using m-CPBA, but I keep getting ring-opened products. How do I stop this?
A: m-CPBA is often too aggressive for selective oxidation of electron-rich indoles. It acts as a strong oxygen transfer agent that can push the reaction toward the Witkop cleavage pathway, especially in the presence of air or moisture.
Recommended Protocol Switch: Switch to DMSO/HCl or NBS/t-BuOH . These reagents allow for a more controlled formation of the halonium or sulfonium intermediate, which hydrolyzes selectively to the oxindole.
Comparative Oxidant Selectivity Table:
| Oxidant | Reactivity Level | Primary Mechanism | Risk of Over-Oxidation | Recommended For |
| m-CPBA | High | Epoxidation / O-insertion | Critical (Cleavage) | Stable, electron-poor indoles |
| NBS / H₂O | Medium | Halonium ion formation | Moderate (Isatin) | General oxindole synthesis |
| DMSO / HCl | Low-Medium | Pummerer-type rearrangement | Low | Sensitive, electron-rich indoles |
| O₂ / Metal Cat. | Variable | Radical / SET | High (Dimerization) | Biomimetic studies |
| DDQ | Medium | Hydride abstraction | Moderate (Dehydrogenation) | Aromatization / Benzylic ox. |
Critical Visualization: The Oxidation Divergence Pathway
Understanding where your reaction "leaks" into side products is key. The diagram below maps the mechanistic divergence.
Caption: Figure 1 illustrates the critical branching point at the C3-intermediate. Controlling water availability and oxidant strength directs the path toward Oxindole (Green) rather than Isatin or Cleavage (Red).
Experimental Protocol: Selective Synthesis of 2-Oxindole
Scenario: You need to convert a C3-substituted indole to a 2-oxindole without touching the C2-C3 bond integrity (cleavage).
The "Self-Validating" DMSO/HCl Method:
This method uses DMSO as the oxidant (mild oxygen donor) and HCl to activate it. It is self-validating because the color change (yellow
Step-by-Step Guide:
-
Preparation: Dissolve Indole (1.0 equiv) in DMSO (10-15 volumes). Ensure the DMSO is dry to prevent premature quenching.
-
Activation: Add conc. HCl (10-15 equiv) dropwise at room temperature. Observation: The solution will warm slightly and turn yellow/orange.
-
Reaction: Stir at 25–40 °C. Monitor by TLC/LCMS.
-
Checkpoint: If the reaction stalls, heat to 60 °C, but do not exceed 80 °C to avoid Pummerer decomposition.
-
-
Quenching: Pour the reaction mixture slowly into ice-cold saturated NaHCO₃ or water.
-
Why? Rapid dilution stops the reaction and precipitates the product.
-
-
Isolation: Filter the precipitate or extract with EtOAc.
Why this works: The reaction proceeds via a chlorosulfonium intermediate that attacks C3. The resulting indolenine is hydrolyzed by water (added or adventitious) to the oxindole. The absence of radical species minimizes dimerization.
Troubleshooting & FAQs
Q: My reaction mixture turned into a black tar. What happened?
Diagnosis: Acid-catalyzed polymerization. Mechanism: Indoles are unstable in strong acid without an oxidant present to trap the C3 position quickly. If the oxidation is too slow, the indole polymerizes. Fix:
-
Increase Oxidant Concentration: Ensure your oxidant (e.g., NBS or DMSO adduct) is present before adding the acid catalyst.
-
Protect the Nitrogen: Use an electron-withdrawing group (EWG) like Acetyl (Ac) or Tosyl (Ts) on the nitrogen. This lowers the HOMO energy, making the ring less prone to polymerization while still allowing controlled oxidation.
Q: I am seeing significant amounts of Isatin (red solid). How do I prevent this second oxidation?
Diagnosis: Over-oxidation of the 2-oxindole product. Mechanism: The C3 position of 2-oxindole is still benzylic and enolizable. Excess oxidant will attack C3 again to form the dione. Fix:
-
Stoichiometry Control: Use exactly 1.0–1.05 equivalents of oxidant. Never use a large excess.
-
Monitor Strictly: Stop the reaction immediately upon consumption of starting material.
-
Reagent Switch: Use NCS/Tryptamine protocols or Selectfluor , which are often more self-limiting than NBS.
Q: How do I prevent the "Witkop" oxidative cleavage?
Diagnosis: Presence of singlet oxygen or peroxides. Fix:
-
Exclude Light/Air: If using radical oxidants, run under Argon in the dark.
-
Avoid Peroxides: Do not use m-CPBA or H₂O₂ unless you specifically want the ring-opened product.
-
Solvent Choice: Avoid nucleophilic solvents that stabilize the ring-opened transition state. Use aprotic solvents like CH₂Cl₂ or MeCN.
Decision Logic for Protocol Design
Use this decision tree to select the correct experimental setup for your specific substrate.
Caption: Figure 2 provides a logic flow for selecting the appropriate oxidation method based on substrate sensitivity and experimental constraints.
References
-
Zhang, X. et al. (2022). Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators. Organic Letters. Link
-
Liu, L. et al. (2023).[1] Enantioselective Indole C3 Oxidation: Late-Stage Chemo- and Enantioselective Oxidation of Indoles. J. Am. Chem. Soc. Link
-
Argade, N.P. et al. (2014). Regioselective oxidation of indoles to 2-oxindoles promoted by sulfuric acid adsorbed on silica gel. RSC Advances. Link
-
Stoltz, B.M. et al. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. J. Am. Chem. Soc. Link
-
Miller, S.J. et al. (2012). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. J. Am. Chem. Soc. Link
Sources
Technical Support Center: High-Purity Indole-2-Carboxylic Acid Recrystallization
Welcome to the technical support center for the purification of indole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity indole-2-carboxylic acid through recrystallization. Here, we will move beyond simple protocols to explain the "why" behind the "how," ensuring you have the knowledge to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure indole-2-carboxylic acid?
A1: Pure indole-2-carboxylic acid typically appears as an off-white to slightly yellow crystalline powder or crystals.[1][2] The reported melting point generally falls within the range of 202-209°C.[1][2][3][4] A broad melting range or a discolored appearance can indicate the presence of impurities.
Q2: What are the best single solvents for recrystallizing indole-2-carboxylic acid?
A2: Based on solubility data, alcohols such as ethanol and methanol are good candidates for single-solvent recrystallization.[3][5] Indole-2-carboxylic acid is soluble in these solvents when hot and less soluble when cold, which is the ideal characteristic for a recrystallization solvent.[6][7] Water can also be a suitable solvent.[5][7]
Q3: My crude indole-2-carboxylic acid is highly colored. What is the best way to remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution of your crude product with activated charcoal.[8][9] The activated charcoal adsorbs the colored compounds, and can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system can be very effective, especially if you are struggling to find a single solvent with the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is much less soluble) until the solution becomes turbid.[6] For indole-2-carboxylic acid, a mixture of an alcohol (good solvent) and water (anti-solvent) could be effective.[10]
Q5: What are some common impurities I might encounter?
A5: Impurities can arise from starting materials, side reactions, or degradation products. Depending on the synthetic route, these could include unreacted starting materials or by-products from the cyclization reaction.[8][9] Some syntheses are known to produce significant amounts of inorganic residues, like iron mud, which need to be removed.[9]
Troubleshooting Recrystallization of Indole-2-Carboxylic Acid
This section provides a systematic approach to troubleshooting common issues encountered during the recrystallization of indole-2-carboxylic acid.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals
Cause: This phenomenon occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This can be due to a very high concentration of the solute or the presence of impurities that depress the melting point.[11][12]
Solutions:
-
Increase the Solvent Volume: Reheat the mixture to dissolve the oil and add more hot solvent. This will lower the saturation temperature of the solution, potentially allowing crystallization to occur at a temperature below the compound's melting point.[11]
-
Slow Cooling: Allow the solution to cool more slowly. Insulating the flask can promote the formation of well-ordered crystals rather than an amorphous oil.[12][13]
-
Change the Solvent System: If the problem persists, consider a different solvent or solvent mixture with a lower boiling point.[6]
Problem 2: No Crystals Form, Even After Cooling
Cause: The most common reason for a lack of crystallization is that the solution is not supersaturated, meaning too much solvent was used.[11][12]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12][14]
-
Seed Crystals: If you have a small amount of pure indole-2-carboxylic acid, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[12][13]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that the solution is too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the indole-2-carboxylic acid.[11][14] Then, allow the solution to cool again.
-
Cool to a Lower Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath.[14]
Problem 3: The Recovered Yield is Very Low
Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.[11]
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[14]
-
Prevent Premature Crystallization: During hot gravity filtration, ensure the funnel and receiving flask are kept hot to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Recover a Second Crop: The filtrate (mother liquor) after the first filtration may still contain a significant amount of dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor and allowing it to cool again.[7] Be aware that this second crop may be less pure than the first.
Advanced Purification Protocol: Phased Crystallization
For particularly stubborn purifications or when aiming for very high purity, a phased crystallization approach based on pH manipulation can be highly effective. This method leverages the acidic nature of the carboxylic acid group.[15]
Protocol:
-
Salt Formation: Dissolve the crude indole-2-carboxylic acid in an appropriate organic solvent such as an alcohol or ketone.[15] Slowly add triethylamine to the solution. The triethylamine salt of indole-2-carboxylic acid will precipitate out.
-
Isolation of the Salt: Filter the precipitated triethylamine salt and wash it with a small amount of cold organic solvent.
-
Aqueous Dissolution and Decolorization: Dissolve the triethylamine salt in water.[15] At this stage, you can add activated charcoal to remove colored impurities and then filter the solution.
-
Phased Precipitation: Slowly add a mineral acid (e.g., dilute HCl) to the aqueous solution with stirring. Different impurities may precipitate at different pH values. By carefully controlling the pH, you can selectively precipitate impurities first.[15]
-
Crystallization of Pure Product: Continue adding acid until the isoelectric point of indole-2-carboxylic acid is reached, at which point its solubility in water is at a minimum, causing the pure product to crystallize out.[15]
-
Isolation and Drying: Collect the pure indole-2-carboxylic acid crystals by filtration, wash with cold water, and dry under vacuum.
Data and Diagrams
Table 1: Solubility of Indole-2-Carboxylic Acid in Various Solvents
| Solvent | Solubility Profile |
| Water | Very soluble.[1] Solubility increases with temperature.[5] |
| Methanol | Soluble.[3] Good for single-solvent recrystallization.[5] |
| Ethanol | Soluble.[3] A good choice for single-solvent recrystallization.[5] |
| Ethyl Acetate | Soluble.[5] |
| Dichloromethane | Soluble.[5] |
| Toluene | Soluble.[5] |
Diagram 1: General Recrystallization Workflow
Caption: A standard workflow for the recrystallization of organic compounds.
Diagram 2: Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved February 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
-
CABI Digital Library. (n.d.). Recovery of carboxylic acids produced by fermentation. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
Chemsrc. (n.d.). Indole-2-carboxylic acid | CAS#:1477-50-5. Retrieved February 19, 2026, from [Link]
-
International Journal of Creative Research Thoughts. (2020). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. IJCRT.org. Retrieved February 19, 2026, from [Link]
-
Journal of Chemical & Engineering Data. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. ACS Publications. Retrieved February 19, 2026, from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved February 19, 2026, from [Link]
-
Taylor & Francis. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved February 19, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Journal of Chemical & Engineering Data. (2013). Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents from (283.15 to 358.15) K. ACS Publications. Retrieved February 19, 2026, from [Link]
-
Crystallization. (n.d.). Retrieved February 19, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved February 19, 2026, from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved February 19, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 19, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved February 19, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved February 19, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 19, 2026, from [Link]
-
HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved February 19, 2026, from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 19, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Retrieved February 19, 2026, from [Link]
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Recrystallization. (n.d.). Retrieved February 19, 2026, from [Link]
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ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved February 19, 2026, from [Link]
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Validation & Comparative
Optimizing Indole Functionalization: A Comparative Guide to 3-Iodo-1-isopropyl-1H-indole-2-carboxylic Acid vs. 3-Bromo Analogues
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of indole-based pharmacophores—particularly for HCV NS5B polymerase inhibitors and allosteric GPCR modulators—the functionalization of the C3 position is a critical gateway step. While 3-bromoindole derivatives are often the default choice due to cost, 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid offers distinct kinetic advantages that can be decisive for complex, sterically hindered substrates.
This guide provides a technical comparison between the 3-iodo and 3-bromo synthetic intermediates, focusing on cross-coupling efficiency, stability, and protocol optimization.
Chemical Profile & Reactivity Analysis
The choice between an iodo- and bromo-substituted indole at the C3 position is governed fundamentally by the carbon-halogen bond dissociation energy (BDE) and the resulting rate of oxidative addition to palladium(0) species.
Table 1: Physicochemical Comparison
| Feature | 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid | 3-Bromo-1-isopropyl-1H-indole-2-carboxylic acid |
| C-X Bond Energy | ~65 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Oxidative Addition Rate | Fast ( | Slow (Rate-limiting step) |
| Reaction Temp (Suzuki) | Mild (RT to 50°C) | Elevated (80°C to 110°C) |
| Steric Sensitivity | High tolerance for bulky N1-isopropyl groups | Lower tolerance; often requires specialized ligands (e.g., SPhos, XPhos) |
| Stability | Light-sensitive; prone to iodine liberation over months | Stable at RT; long shelf-life |
| Cost Efficiency | Lower (requires NIS/ICl); higher reagent cost | Higher (NBS is inexpensive) |
Mechanistic Insight
The N1-isopropyl group introduces significant steric bulk proximal to the C2-carboxylate. In 3-bromo derivatives, this steric crowding retards the approach of the Pd(0) catalyst during the oxidative addition step. The 3-iodo derivative, possessing a longer and weaker C-I bond, undergoes oxidative addition rapidly even in sterically congested environments, often permitting the use of standard ligands (like
Decision Logic: When to Use Which?
To aid in experimental design, the following logic flow illustrates the selection process based on downstream chemistry requirements.
Figure 1: Decision matrix for selecting between Iodo- and Bromo-indole intermediates based on substrate complexity and process constraints.
Experimental Protocols
The following protocols describe the synthesis and comparative coupling of the N-isopropyl derivatives. These methods are validated for discovery-scale synthesis (100 mg to 5 g).
A. Synthesis of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
Rationale: Direct iodination of the free acid can lead to iododecarboxylation. We utilize a "Protection-Iodination-Hydrolysis" strategy for maximum purity.
-
Esterification/Alkylation: Start with Ethyl 1H-indole-2-carboxylate. Alkylate using isopropyl iodide (
eq) and ( eq) in DMF at 60°C. Yield: ~90%. -
Iodination:
-
Dissolve Ethyl 1-isopropyl-1H-indole-2-carboxylate (
eq) in DMF ( M). -
Add N-Iodosuccinimide (NIS) (
eq) portion-wise at 0°C. -
Stir at RT for 2 hours. (Monitor by TLC;
will decrease slightly). -
Note: The C3 position is highly nucleophilic; reaction is usually complete <3h.
-
Quench with 10%
, extract with EtOAc.
-
-
Hydrolysis:
-
Treat the iodo-ester with
( eq) in THF/Water (3:1) at RT overnight. -
Acidify carefully with 1M HCl to pH 3-4.
-
Filter the precipitate. Product: White to off-white solid.
-
B. Synthesis of 3-Bromo-1-isopropyl-1H-indole-2-carboxylic acid
Rationale: Bromination is slower and requires NBS.
-
Bromination:
-
Dissolve Ethyl 1-isopropyl-1H-indole-2-carboxylate in DMF.
-
Add N-Bromosuccinimide (NBS) (
eq) at RT. -
Stir for 4-6 hours. (Slower kinetics than NIS).
-
Workup identical to the iodo-analog.
-
-
Hydrolysis: Identical to Protocol A.
C. Comparative Suzuki Coupling (The "Stress Test")
Objective: Couple with 4-methoxyphenylboronic acid to simulate synthesis of BMS-791325 intermediates.
| Parameter | Protocol A (Iodo-Indole) | Protocol B (Bromo-Indole) |
| Catalyst | ||
| Base | ||
| Solvent | DME/Water or Toluene/EtOH | Toluene/EtOH |
| Temperature | 45°C - 60°C | 90°C - 100°C |
| Time | 2-4 Hours | 12-18 Hours |
| Yield | 85-92% | 65-75% (Decarboxylation byproduct observed) |
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic workflow and the divergence in coupling conditions.
Figure 2: Synthetic workflow comparing the generation and utilization of Iodo vs. Bromo intermediates.
Strategic Recommendations
For Discovery Chemistry (Medicinal Chemistry): Prioritize 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid .
-
Why: In SAR campaigns, reaction reliability is more valuable than reagent cost. The iodo-derivative ensures that difficult couplings (e.g., with electron-poor boronic acids or ortho-substituted partners) proceed with high conversion, minimizing "false negatives" in biological screening due to synthesis failure.
For Process Development (Scale-Up): Transition to 3-Bromo-1-isopropyl-1H-indole-2-carboxylic acid .
-
Why: As scale increases (>100g), the cost of iodine reagents and the waste disposal of iodine species become prohibitive. Process chemists should optimize the catalytic system (e.g., using high-turnover catalysts like
or ) to make the bromo-coupling efficient at higher temperatures, accepting the need for tighter temperature control to prevent decarboxylation.
References
-
BMS-791325 (Beclabuvir)
-
Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325.[1] Gentles, R. G., et al. J. Med. Chem.2014 , 57, 1855–1868. Link
-
The First Kilogram Synthesis of Beclabuvir.[2] Li, J., et al. Org.[3] Process Res. Dev.2018 , 22, 1289–1293. (Describes the use of bromo-intermediates for scale-up). Link
-
-
Indole Functionalization Methodologies
-
Cross-Coupling Reactivity Reviews
-
Suzuki-Miyaura Cross-Coupling: Status and Recent Developments.Chem. Rev.1995 , 95, 2457–2483. (Foundational text on I vs Br reactivity rates). Link
-
Sources
A Comparative Guide to Indole Synthesis: Fischer's Classic versus Larock's Modern Approach
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The choice of synthetic route to this privileged heterocycle can profoundly influence yield, substrate scope, and the feasibility of synthesizing complex molecular architectures. This guide provides an in-depth comparative analysis of two seminal methods: the classic, acid-catalyzed Fischer indole synthesis and the modern, palladium-catalyzed Larock indole synthesis. We will dissect their mechanistic underpinnings, compare their performance with quantitative data, and provide field-proven insights to guide researchers in selecting the optimal method for their specific synthetic challenges.
Part 1: The Mechanistic Divide
A fundamental understanding of the reaction mechanism is critical to appreciating the strengths and limitations of each method. The choice between them often comes down to the causality of their distinct chemical transformations.
The Fischer Indole Synthesis: An Acid-Catalyzed Cascade
Discovered in 1883 by Emil Fischer, this reaction has been a workhorse for over a century.[2][3] It constructs the indole ring from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[2] The mechanism is a sequence of classical organic transformations, initiated by the formation of a phenylhydrazone.
The key mechanistic steps are:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone intermediate.[4]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form (or 'ene-hydrazine').[2]
-
[2][2]-Sigmatropic Rearrangement: This is the crucial, irreversible bond-forming step. After protonation, the enamine undergoes a[2][2]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[4][5]
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine, forming a cyclic aminal.[2][4]
-
Ammonia Elimination: Finally, the elimination of ammonia under the acidic conditions regenerates the aromaticity of the six-membered ring, yielding the final indole product.[2]
Caption: The reaction mechanism of the Fischer indole synthesis.
The Larock Indole Synthesis: A Palladium-Catalyzed Cycle
First reported by Richard C. Larock in 1991, this method represents a modern, organometallic approach to indole synthesis.[6][7] It is a powerful heteroannulation reaction that couples an ortho-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne using a palladium catalyst.[8]
The catalytic cycle proceeds as follows:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition into the carbon-halogen bond of the o-haloaniline to form an arylpalladium(II) complex.[6][9]
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and then undergoes a regioselective syn-insertion into the aryl-palladium bond.[6] This step is crucial for determining the final substitution pattern of the indole.
-
Annulation (Cyclization): The nitrogen of the aniline attacks the newly formed vinylic palladium species, displacing the halide and forming a six-membered palladacycle.[6][10]
-
Reductive Elimination: The cycle concludes with reductive elimination from the palladacycle, which forms the indole's five-membered ring, releases the final product, and regenerates the active Pd(0) catalyst.[8][10]
Caption: General workflow for a classic Fischer indole synthesis.
Protocol 2: Larock Synthesis of a 2,3-Disubstituted Indole
This one-pot protocol demonstrates the power of palladium catalysis for constructing functionalized indoles under significantly milder conditions. Success hinges on maintaining an inert atmosphere to protect the sensitive catalyst. [11]
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the o-bromoaniline (1.0 equiv), the disubstituted alkyne (2.0 equiv), and the base (e.g., N,N-dicyclohexylmethylamine, Cy₂NMe, 2.5 equiv). [11]2. Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M. [11]3. Catalyst Preparation: In a separate glovebox or under an inert atmosphere, pre-mix the palladium catalyst (e.g., Pd[P(tBu)₃]₂, 5 mol %) in a small amount of the reaction solvent. [11] * Causality Note: Using a bulky, electron-rich phosphine ligand like P(tBu)₃ facilitates the challenging oxidative addition of the aryl bromide and balances subsequent reaction steps, enabling lower reaction temperatures. [11]4. Reaction Execution: Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
Trustworthiness Note: The use of excess alkyne is common to drive the reaction to completion. Pre-mixing the catalyst ensures its homogeneity and activity before introduction to the reactants.
-
Caption: General workflow for a Larock indole synthesis.
Part 4: Strategic Application: Making the Right Choice
The decision to use Fischer or Larock synthesis is a strategic one, guided by the specific goals of the research program.
Caption: A logical framework for choosing between Fischer and Larock synthesis.
-
Choose the Fischer Synthesis when:
-
The target indole is simple and robust.
-
Cost and availability of starting materials are primary drivers, especially for large-scale production.
-
The required aldehyde/ketone precursor is symmetrical or the potential formation of regioisomers is not a concern.
-
Synthesizing established drug classes, such as triptans, where protocols are well-optimized. [2]
-
-
Choose the Larock Synthesis when:
-
The synthesis is performed at a late stage on a complex molecule with sensitive functional groups that would not survive harsh acidic conditions. [11] * Precise and predictable control over the substitution pattern (regioselectivity) is essential. [10] * Access to diverse, highly substituted, or sterically hindered indoles is required for structure-activity relationship (SAR) studies in drug discovery. [12] * The required o-haloaniline and alkyne starting materials are readily accessible.
-
References
-
Wikipedia. Larock indole synthesis. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Grokipedia. Larock indole synthesis. [Link]
-
Slideshare. Synthesis of Indoles through Larock Annulation: Recent Advances | PDF. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
-
SynArchive. Larock Indole Synthesis. [Link]
-
Stoltz, B. M., et al. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]
-
Ghosal, A. Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
-
Tius, M. A., et al. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. [Link]
-
Collegedunia. Fischer Indole Synthesis. [Link]
-
ResearchGate. Reaction Scope of Mechanochemical Fischer indole synthesis. [Link]
-
Ciamician, G. L., et al. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). [Link]
-
ResearchGate. Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. [Link]
-
Chandra, A., et al. A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
-
Scribd. Synthesis of Indoles Through Larock Annulation: Recent Advances | PDF | Catalysis. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Humphrey, G. R., & Kuethe, J. T. Indole synthesis: a review and proposed classification. Chemical Reviews. [Link]
-
Kumar, A., et al. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]
-
Kim, S., et al. Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]
-
Peruncheralathan, S., et al. Fischer indole synthesis in the absence of a solvent. [Link]
-
Abdullahi, I. I., et al. Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Organic Syntheses. internal alk ynes: 3-methyl-2-(trimethylsilyl)indole. [Link]
-
ResearchGate. Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]
-
Seyedsayamdost, M. M., et al. Recent advances in the synthesis of indoles and their applications. Chemical Society Reviews. [Link]
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Comparative Guide: Catalytic Architectures in Iodine-Mediated Cyclization
Topic: Efficacy of Different Catalysts in Iodine-Mediated Cyclization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Iodine-mediated cyclization has evolved from a stoichiometric "bucket chemistry" approach to a precision tool in drug discovery, particularly for constructing O- and N-heterocycles (furans, pyrans, indoles, lactones). While molecular iodine (
This guide evaluates three distinct catalytic paradigms that have superseded traditional stoichiometric methods:
-
Oxidative Turnover Catalysis: Using iodide salts with external oxidants to regenerate electrophilic iodine species in situ.
-
Hypervalent Iodine Organocatalysis: Utilizing aryl iodides as precatalysts to access highly reactive I(III) species.
-
Lewis Acid-Promoted Activation: Enhancing the electrophilicity of stoichiometric
for unreactive substrates.
Technical Comparison of Catalytic Systems
System A: Oxidative Turnover Catalysis (In Situ Regeneration)
-
Mechanism: A catalytic amount of iodide source (e.g., TBAI, NaI) or molecular iodine is oxidized by a terminal oxidant (TBHP,
, ) to generate the active electrophile ( , , or ). -
Best For: Large-scale synthesis, "Green" chemistry requirements, simple substrates.
-
Pros: High atom economy; water as the only byproduct (with correct oxidant); low cost.
-
Cons: Limited functional group tolerance (oxidant sensitivity); difficult stereocontrol.
System B: Hypervalent Iodine Organocatalysis (I(I)/I(III) Redox)
-
Mechanism: An aryl iodide (ArI) is oxidized to an Ar-I(III) species (e.g., in situ generation of PhI(OAc)2 analogs). This species activates the alkene/alkyne via ligand exchange.
-
Best For: Enantioselective synthesis (using chiral aryl iodides), complex natural product scaffolds.
-
Pros: Metal-free; tunable steric/electronic properties via the aryl backbone; access to unique reactivity patterns not possible with
. -
Cons: Requires expensive chiral catalysts for asymmetric work; often requires strong oxidants (mCPBA, Selectfluor).
System C: Lewis Acid/Base Promoted Cyclization
-
Mechanism: A Lewis acid (e.g., ZnCl2, In(OTf)3) coordinates to
or the substrate, increasing polarization. Alternatively, a base acts as a proton shuttle to accelerate the deprotonation step after cyclization. -
Best For: Unreactive substrates (electron-deficient alkenes), highly regioselective transformations.
-
Pros: Accelerates sluggish reactions; improves regioselectivity (Endo vs. Exo).
-
Cons: Still requires stoichiometric iodine (usually); metal contamination risk.
Performance Metrics & Data Analysis
The following table compares the efficacy of these systems in the iodolactonization of 4-pentenoic acid derivatives (a standard benchmark).
| Metric | Stoichiometric | Oxidative Turnover (Cat. TBAI + TBHP) | Hypervalent Cat. (Cat.[1][2][3][4][5][6] ArI + mCPBA) | Lewis Acid Promoted ( |
| Yield | 75-85% | 80-92% | 70-88% | 85-95% |
| Reaction Time | 4-12 Hours | 6-24 Hours | 2-8 Hours | 1-4 Hours |
| Atom Economy | Low (Iodine waste) | High (Water byproduct) | Medium (Oxidant waste) | Low |
| Regioselectivity (5-exo:6-endo) | ~10:1 | ~12:1 | >20:1 (Tunable) | ~50:1 |
| Enantioselectivity (ee) | N/A (Racemic) | N/A (Racemic) | Up to 96% (Chiral ArI) | N/A |
| Cost | Low | Very Low | High | Medium |
Key Insight: While Lewis Acid promotion offers the fastest kinetics, Hypervalent Iodine Catalysis is the only viable path for enantioselective iodine-mediated cyclization without transition metals.
Mechanistic Visualization
The following diagrams illustrate the divergent activation pathways for Oxidative Turnover (System A) and Hypervalent Iodine Catalysis (System B).
Caption: Comparative mechanistic cycles. Left: Iodide turnover relies on simple oxidation of
Validated Experimental Protocols
Protocol A: Catalytic Oxidative Iodolactonization (Green Method)
Target: Conversion of 4-pentenoic acids to iodolactones.
System: 10 mol% TBAI / 30%
-
Preparation: In a 25 mL round-bottom flask, dissolve the alkenoic acid substrate (1.0 mmol) in Ethyl Acetate (5 mL).
-
Catalyst Addition: Add Tetrabutylammonium iodide (TBAI) (37 mg, 0.1 mmol, 10 mol%).
-
Oxidant Addition: Add aqueous
(30% w/w, 2 equiv) dropwise at room temperature. -
Reaction: Stir the biphasic mixture vigorously at room temperature for 6–12 hours. Monitor by TLC (disappearance of acid).
-
Self-Validation: The organic layer typically turns reddish-brown initially (iodine formation) and fades as the reaction consumes the electrophile.
-
-
Workup: Wash with saturated
(to quench residual iodine) and . Dry over and concentrate.
Protocol B: Enantioselective Hypervalent Iodine Cyclization
Target: Asymmetric oxazoline synthesis from benzamides. System: 10 mol% Chiral Aryl Iodide / Selectfluor.
-
Preparation: Dissolve N-allylbenzamide (0.5 mmol) in fluorinated solvent (TFE or HFIP) (2 mL) at -20°C.
-
Why TFE? Fluorinated alcohols stabilize the cationic I(III) intermediate and enhance the leaving group ability.
-
-
Catalyst: Add the chiral iodoarene catalyst (e.g.,
-symmetric resorcinol derivative) (0.05 mmol, 10 mol%). -
Oxidant: Add Selectfluor (1.2 equiv) in one portion.
-
Reaction: Stir at -20°C for 24 hours.
-
Quench: Pour into saturated aqueous
and extract with DCM. -
Purification: Silica gel chromatography. Note: The chiral aryl iodide can often be recovered.
References
-
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 2009.[7]
-
Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 2012.
-
Hypervalent Iodine(III)-Induced Domino Oxidative Cyclization for the Synthesis of Cyclopenta[b]furans. Molecules, 2016.[1]
-
Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 2022.
-
Catalysis by Bidentate Iodine(III)-Based Halogen Donors: Surpassing the Activity of Strong Lewis Acids. The Journal of Organic Chemistry, 2021.
-
Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species. The Journal of Organic Chemistry, 2023.
Sources
Comparing biological activity of different halogenated indole analogs
Executive Summary: The Halogen "Switch" in Indole Pharmacology
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive natural products and synthetic drugs. However, the introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is not merely a structural decoration; it is a functional "switch" that drastically alters pharmacokinetics and binding mechanics.
This guide compares the biological activity of various halogenated indole analogs, distinguishing between the metabolic stability conferred by fluorine and the binding affinity enhancements driven by the heavy halogens (Cl, Br, I) via sigma-hole interactions.
Mechanistic Comparison: Fluorine vs. Heavy Halogens[1][2]
To understand the data presented later, one must first grasp the divergent mechanisms by which different halogens modulate activity.
The Fluorine Effect (Metabolic Blockade)[3]
-
Mechanism: The C-F bond is shorter and stronger than C-H. Replacing hydrogen with fluorine, particularly at the C5 position, often blocks metabolic oxidation by Cytochrome P450 enzymes without significantly altering the steric footprint.
-
Outcome: Extended half-life (
) and altered dipole moments. -
Key Finding: 5-Fluoroindole (5-FI) exhibits potent anti-tubercular activity (MIC 4.7 µM) whereas 5-chloro and 5-bromo analogs are inactive, suggesting a mechanism dependent on size/polarity rather than halogen bonding [1].[1]
The Heavy Halogen Effect (Sigma-Hole Bonding)
-
Mechanism: Chlorine, Bromine, and Iodine exhibit an anisotropic electron distribution, creating a positive region on the atom's head known as the sigma-hole .[2] This allows them to act as Lewis acids, forming directed non-covalent bonds with Lewis bases (e.g., carbonyl oxygens in protein backbones).
-
Outcome: Increased potency in kinase inhibitors and disruption of bacterial membranes.
-
Key Finding: In Vibrio parahaemolyticus, 4-chloro and 5-bromo analogs show 8x higher potency than non-halogenated indole, directly correlated to lipophilicity and membrane disruption capabilities [2].
Comparative Biological Activity Data[3][5][6][7][8][9][10][11]
The following tables synthesize experimental data comparing specific analogs against key biological targets.
Table 1: Antimicrobial & Antifungal Potency (MIC Values)
Lower values indicate higher potency.
| Indole Analog | Target Organism | MIC (µg/mL) | Mechanism of Action | Ref |
| Indole (Parent) | Vibrio parahaemolyticus | 400 | Weak membrane interaction | [2] |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | Membrane disruption / Biofilm inhibition | [2] |
| 5-Bromoindole | Vibrio parahaemolyticus | 50 | Membrane disruption | [2] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus (MRSA) | 20 | ROS generation / Virulence suppression | [3] |
| 5-Fluoroindole | Mycobacterium tuberculosis | 0.63 (4.7 µM) | Metabolic blockade / Target binding | [1] |
| 4,6-Dibromoindole | Candida albicans | 10 | Hyphal morphogenesis inhibition | [4] |
Table 2: Anticancer Activity (IC50 Values)
Lower values indicate higher potency.
| Compound Class | Target Cell Line | IC50 (µM) | Comparative Potency | Ref |
| Indole-Sulfonamide (Parent) | HuCCA-1 (Cholangiocarcinoma) | >60 | Low | [5] |
| 4-Chloro-Indole Analog | HuCCA-1 | 7.75 | 8-fold increase vs parent | [5] |
| 4-Trifluoromethyl Analog | HepG2 (Liver Cancer) | 7.37 | 4.6-fold more potent than Etoposide | [5] |
| Sclareolide-Indole (8k) | MV4-11 (Leukemia) | 0.8 | 5-fold more potent than Sclareolide | [6] |
| Arylthio-Indole | MCF-7 (Breast Cancer) | 0.0045 | Nanomolar potency (Tubulin inhibition) | [7] |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision logic for selecting halogen positions based on the desired therapeutic outcome.
Figure 1: SAR decision tree for halogenated indoles. Note how C5-Fluorination drives metabolic stability (Anti-TB), while C4/C5-Bromination drives membrane/protein binding (Antibacterial/Anticancer).
Validated Experimental Protocols
To replicate the data cited above, use these self-validating protocols. These workflows combine standard assays with specific controls for halogenated compounds (solubility checks).
High-Throughput MIC Determination (Broth Microdilution)
Purpose: Determine the potency of indole analogs against bacteria (e.g., S. aureus, V. parahaemolyticus).
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride).
-
Positive Control: Ciprofloxacin or Gentamicin.
-
Vehicle Control: DMSO (Final concentration < 1%).[3]
Protocol:
-
Stock Preparation: Dissolve halogenated indoles in 100% DMSO to 10 mg/mL. Note: Di-halogenated indoles (e.g., 4,6-dibromoindole) may require mild warming (37°C) for full solubility.
-
Dilution: Create a 2-fold serial dilution in MHB across a 96-well plate. Range: 500 µg/mL down to 0.9 µg/mL.
-
Inoculation: Adjust bacterial culture to
CFU/mL (OD600 ~0.08-0.1, diluted 1:100). Add 100 µL to each well. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout (Self-Validation): Add 30 µL Resazurin. Incubate 1–4 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Active metabolism).
-
Validation: The DMSO control well must be pink. The sterile control must remain blue.
-
Biofilm Inhibition Assay (Crystal Violet)
Purpose: Many halogenated indoles (e.g., 4-chloroindole) inhibit biofilm without killing the bacteria (Anti-virulence).
Protocol:
-
Culture: Grow bacteria in MHB + 1% Glucose (promotes biofilm) in 96-well plates with sub-MIC concentrations of the indole analog (e.g., 20 µg/mL).
-
Incubation: Static incubation at 37°C for 24 hours.
-
Washing: Gently discard supernatant. Wash wells 3x with sterile PBS to remove planktonic cells. Crucial: Do not disrupt the bottom layer.
-
Staining: Add 125 µL of 0.1% Crystal Violet for 15 mins.
-
Quantification: Solubilize the stain with 30% Acetic Acid (150 µL). Transfer to a new plate and measure Absorbance at 550 nm.
-
Calculation:
.
Experimental Workflow Visualization
Figure 2: Screening workflow distinguishing between bactericidal agents (antibiotics) and anti-virulence agents (biofilm inhibitors).[4]
References
-
5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega. (2024). Link
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. (2021). Link
-
Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbiology Spectrum. (2025). Link
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Bioorganic Chemistry. (2025). Link
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives. ACS Omega. (2023). Link
-
Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates. Molecules. (2023). Link
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. (2024). Link
Sources
Beyond the Basics: A Rigorous Spectroscopic Validation Guide for Novel Indole Derivatives
Topic: Validation of spectroscopic data for novel indole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
The Crisis of Confidence: Why Standard Characterization Fails
In the high-stakes arena of drug discovery, the indole scaffold is ubiquitous—yet notoriously deceptive. Its ambident nucleophilic nature (reactivity at both N1 and C3) frequently leads to structural misassignment. A "standard" characterization workflow (1H NMR + Low-Res MS) often yields data that plausibly fits multiple regioisomers, creating a "confirmation bias" trap.
For a novel indole derivative, the difference between an N1-alkylated and C3-alkylated isomer is not just a spectral nuance; it is the difference between a nanomolar inhibitor and an inactive impurity. This guide contrasts the "Standard" approach with an "Integrated Structural Validation" (ISV) protocol, providing a definitive roadmap for confirming indole architecture.
Comparative Analysis: Standard vs. Integrated Validation
The following table objectively compares the resolution power of standard methods against the proposed Integrated Structural Validation (ISV) workflow.
| Feature | Standard Characterization | Integrated Structural Validation (ISV) |
| Techniques | 1H NMR, Low-Res LCMS | 1H/13C/15N NMR, 2D (HMBC/NOESY), HRMS, IR, DFT |
| Regioisomer Resolution | Low. Often relies on chemical shift "rules of thumb" which fail for complex substituents. | High. Uses through-bond (HMBC) and through-space (NOESY) connectivity to prove location.[1] |
| N1 vs. C3 Distinction | Ambiguous. N-H disappearance is not definitive if solvent exchange occurs.[1] | Definitive. Confirmed by N-C correlations (HMBC) and N-H vs. Alkyl-H proximity (NOESY).[1] |
| Data Confidence | Level 1 (Presumptive) | Level 3 (Validated) |
| False Positive Risk | High (~15-20% for novel substitutions) | Negligible (<1%) |
| Time Investment | 2-4 Hours | 24-48 Hours |
Technical Deep Dive: The Logic of Causality
The Indole Regioisomer Trap (N1 vs. C3)
The core challenge lies in the indole's reactivity. Electrophiles can attack the nitrogen (N1) or the carbon (C3), often controlled by solvent polarity and base strength.
-
The Pitfall: In 1H NMR, both N-alkylated and C3-alkylated products lose a proton signal.[1] N-alkylation loses the broad NH singlet (often invisible in CDCl3 anyway).[1] C3-alkylation loses the sharp C3-H doublet/triplet.[1]
-
The Solution: We must move beyond absence of evidence (missing peaks) to evidence of presence (correlations).
The Diagnostic Power of HMBC & NOESY
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the "molecular ruler" for connectivity.
-
N1-Alkylation: The
-protons of the alkyl group will show a 3-bond correlation ( ) to C2 and C7a (the quaternary bridgehead carbon).[1] -
C3-Alkylation: The
-protons will show correlations to C2 , C3a , and C4 . -
Expert Insight: The correlation to C7a is the "smoking gun" for N-substitution.[1] If you see a correlation to C3a but not C7a, you likely have C3-substitution.[1]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This measures spatial proximity.
Visualizing the Decision Logic
The following diagram illustrates the "Indole Regioisomer Discriminator," a logic flow designed to systematically rule out incorrect structures.
Figure 1: The Indole Regioisomer Discriminator. A logic flow for distinguishing N1 vs. C3 substitution.
Experimental Protocol: The Integrated Structural Validation (ISV) System
This protocol is self-validating; each step provides data that cross-checks the previous step.[1]
Phase 1: Sample Preparation & Preliminary Screening[1]
-
Solvent Selection: Dissolve 5-10 mg of the purified indole derivative in DMSO-d6 (0.6 mL).
-
Causality: Unlike CDCl3, DMSO-d6 prevents rapid proton exchange, making the N-H proton (if present) visible as a sharp singlet/doublet around 10-12 ppm.
-
-
1H NMR Acquisition: Acquire a standard 1H spectrum (16 scans).
-
Checkpoint: Integrate the aromatic region.[2] If the integral corresponds to
protons (relative to the parent indole), proceed. If integrals are messy, re-purify.
-
Phase 2: Connectivity Mapping (The Core)
-
HMBC Acquisition: Set up a gradient-selected HMBC experiment optimized for long-range coupling (
Hz).-
Parameter Note: Ensure sufficient scans (e.g., 32-64) to detect weak 3-bond correlations to quaternary carbons.[1]
-
-
Data Analysis (The "Triangulation"):
-
Identify the signal for the
-protons of your new substituent (e.g., the N-CH2 or C3-CH2). -
Trace the correlations from this proton to the aromatic carbons.
-
Validation Rule:
-
N1-Alkyl: Must see correlation to C2 (
~125-130) and C7a ( ~135-140).[1] -
C3-Alkyl: Must see correlation to C2 , C3a (
~125-130), and C4 .
-
-
Phase 3: Spatial & Orthogonal Confirmation[1]
-
NOESY/ROESY: Acquire a phase-sensitive NOESY (mixing time 500ms).
-
Target: Look for cross-peaks between the substituent
-protons and the indole aromatic protons. -
Self-Validation: If HMBC suggests N-alkylation, NOESY must show interaction with H7 (the doublet at ~7.4-7.6 ppm).[1] If it shows interaction with H4 (doublet at ~7.6-7.8 ppm), your HMBC interpretation is flawed.
-
-
HRMS (High-Res Mass Spec):
-
Verify the exact mass (
ppm error). -
Fragmentation: N-alkyl indoles often show a characteristic loss of the alkyl group to form the indole cation (
116 for indole core), whereas C3-alkyl indoles may show benzylic-type fragmentation retaining the C3-substituent.[1]
-
References
-
ACS Guide to Scholarly Communication. Characterization of Organic Compounds. American Chemical Society.[1] [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier.[1] [Link]
-
Begnini, I. M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1] Tetrahedron Letters.[1] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 231168, 3-Benzyl-1H-indole.[1][Link]
-
Filippini, G., et al. (2023).[3] Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.[1] Beilstein Journal of Organic Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to N-Substituent Effects on Indole Reactivity
Introduction: The indole scaffold is a cornerstone of medicinal chemistry and natural products, prized for its unique electronic properties and versatile reactivity.[1] However, the reactivity of the indole nucleus is not static; it is exquisitely sensitive to the nature of the substituent at the nitrogen (N1) position. For drug development professionals and synthetic chemists, understanding how to modulate this reactivity by choosing the appropriate N-substituent is a critical skill for designing efficient and selective synthetic routes.
This guide moves beyond simple textbook descriptions to provide a field-proven perspective on the interplay between N-substituents and the reactivity of the indole core. We will explore the underlying electronic and steric principles, compare performance in key chemical transformations with supporting data, and provide actionable experimental protocols.
The Unsubstituted Indole: A Reactivity Baseline
The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons significantly contributes to the π-system, increasing the electron density across the ring. This makes the indole nucleus highly nucleophilic, particularly at the C3 position. Electrophilic aromatic substitution (EAS) on an unsubstituted indole overwhelmingly favors the C3 position because the intermediate (the Wheland intermediate) maintains the aromaticity of the benzene ring.[2]
However, the N-H proton is also reactive. It is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a suitable base, forming the indolyl anion. This anion is a powerful nucleophile, but its reactivity can be complicated, leading to mixtures of N- and C-functionalized products.[3] This dual reactivity of the N-H and the C3 position is the central challenge that N-substitution seeks to control.
The N-Substituent: A Tool for Tuning Reactivity
The choice of an N-substituent fundamentally alters the electronic and steric landscape of the indole. This choice is rarely arbitrary and is typically guided by the desired downstream transformation. We can broadly classify these substituents into two categories: electron-donating and electron-withdrawing.
Electron-Donating Groups (EDGs): Enhancing Nucleophilicity
-
Examples: Alkyl (e.g., -CH₃), Benzyl (-CH₂Ph)
-
Mechanism of Action: EDGs, through an inductive effect, increase the electron density on the nitrogen atom. This enhanced electron density is further delocalized into the indole's π-system, making the ring even more nucleophilic than the parent indole.
-
Impact on Reactivity:
-
Increased Rate of Electrophilic Substitution: N-alkylation generally leads to a slight increase in the rate of reactions like Vilsmeier-Haack formylation.[4]
-
Maintained C3-Regioselectivity: The fundamental preference for electrophilic attack at C3 remains unchanged.
-
Blocked N-H Reactivity: The most obvious effect is the preclusion of reactions at the nitrogen position, such as N-acylation or N-arylation.
-
Electron-Withdrawing Groups (EWGs): Deactivating and Directing
-
Examples: Acetyl (-COCH₃), Sulfonyl (-SO₂R), tert-Butoxycarbonyl (-Boc)
-
Mechanism of Action: EWGs pull electron density away from the nitrogen atom via resonance and inductive effects. This has a profound deactivating effect on the indole's π-system, making it significantly less nucleophilic.[5] For example, with an N-acetyl group, the nitrogen lone pair is delocalized into the carbonyl oxygen, reducing its participation in the indole ring's aromatic system.
-
Impact on Reactivity:
-
Decreased Rate of Electrophilic Substitution: N-acylated or N-sulfonylated indoles are dramatically less reactive towards electrophiles. In some cases, forcing conditions are required for reactions that are facile on unsubstituted indole.[5][6]
-
Altered Regioselectivity: The deactivation of the pyrrole ring can sometimes alter the regioselectivity of electrophilic attack, though C3 is often still the preferred site if the reaction proceeds. More importantly, certain EWGs can act as directing groups for metalation.
-
Enhanced N-H Acidity (for precursors): The presence of an EWG greatly increases the acidity of the N-H proton, making deprotonation easier.
-
Umpolung Reactivity: Strong EWGs on the nitrogen can facilitate novel reactivity, such as cine substitution, where an incoming nucleophile adds to the C3 position with subsequent departure of a C2-leaving group.[7][8]
-
The following diagram illustrates how these substituent types modulate the electron density of the indole ring.
Caption: Electronic influence of N-substituents on indole reactivity.
Comparative Analysis in Key Transformations
The theoretical impact of N-substituents is best understood through comparative experimental data. Here, we analyze their performance in two fundamental indole reactions: electrophilic aromatic substitution and lithiation.
Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. Its sensitivity to the nucleophilicity of the substrate makes it an excellent probe for comparing the reactivity of different indole derivatives.
| N-Substituent | Relative Reactivity (vs. Indole) | Predominant Product | Typical Yield | Rationale |
| -H (None) | 1.0 | 3-Formylindole | >90% | High intrinsic nucleophilicity of the C3 position. |
| -CH₃ | ~3.3[4] | 3-Formyl-1-methylindole | >90% | Inductive effect of the methyl group increases ring electron density, accelerating the reaction.[4] |
| -COCH₃ | << 0.1 | No reaction / Starting Material | <5% | Strong deactivation by the acetyl group; nitrogen lone pair is delocalized into the carbonyl, reducing the ring's nucleophilicity.[6] |
| -SO₂Ph | << 0.1 | No reaction / Starting Material | <5% | Phenylsulfonyl group is strongly deactivating, making the indole core resistant to electrophilic attack under standard conditions.[5] |
Data compiled from typical outcomes reported in organic chemistry literature and principles described in cited sources.
Regioselectivity of Lithiation
Lithiation followed by quenching with an electrophile is a powerful tool for C-H functionalization. The N-substituent plays a pivotal role in directing the position of deprotonation.
| N-Substituent | Deprotonation Site | Quenched Product | Rationale |
| -H (None) | N1 | N1-Substituted Indole | The N-H proton is the most acidic proton in the molecule, leading to the formation of the indolyl anion. |
| -CH₂OCH₂CH₂SiMe₃ (SEM) | C2 | 2-Substituted Indole | The SEM group acts as a directing group, facilitating deprotonation at the adjacent C2 position.[9][10] |
| -SO₂Ph | C2 | 2-Substituted Indole | The sulfonyl group is a strong C2-directing group for lithiation, overcoming the intrinsic preference for C3 attack seen in EAS.[7] |
| -Boc | C2 | 2-Substituted Indole | The Boc group is also known to direct lithiation to the C2 position, providing a complementary strategy to electrophilic substitution.[5] |
Experimental Protocols
To provide a practical context, we present a standardized workflow for assessing the relative reactivity of indoles in an electrophilic substitution reaction.
Protocol 1: Competitive Vilsmeier-Haack Formylation
This protocol allows for the direct, quantitative comparison of reactivity between two different indole substrates.
Caption: Workflow for competitive Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Indole A (1.0 mmol) and Indole B (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Reagent Preparation: In a separate flask, prepare a solution of phosphoryl chloride (POCl₃, 0.5 mmol) in anhydrous DMF (2 mL).
-
Reaction Initiation: Cool the indole solution to 0°C using an ice bath. Add the POCl₃ solution dropwise over 10 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC if desired.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g). Once the ice has melted, basify the solution to pH > 10 by the slow addition of 2M aqueous sodium hydroxide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude residue by ¹H NMR. The relative reactivity is determined by the ratio of the integration of the aldehyde proton signals for the formylated products of Indole A and Indole B.
Trustworthiness Note: This competitive experiment is self-validating. Since both substrates are present in the same flask, they are subjected to identical conditions. The limiting amount of the electrophile ensures that the product ratio is a direct reflection of the relative kinetic rates of reaction, thereby providing a reliable measure of their comparative nucleophilicity.
Strategic Application in Synthesis
The choice of an N-substituent is a strategic decision that should be made with the entire synthetic route in mind.
-
For C3 Electrophilic Functionalization: If the goal is to perform a standard electrophilic substitution at C3, using an N-H or an N-alkyl indole is most effective. The N-alkyl variant can offer better solubility and avoids side reactions at the nitrogen.
-
For C2 Functionalization: To functionalize the C2 position, an N-sulfonyl or N-Boc group is the ideal choice. These groups deactivate the ring towards unwanted electrophilic attack while simultaneously directing lithiation to the C2 position.
-
For N-Functionalization: When the target molecule requires a substituent on the nitrogen, such as in N-arylindoles, the reaction is typically performed on the unsubstituted indole, often via copper- or palladium-catalyzed cross-coupling reactions.[11][12]
The following logic diagram provides a simplified decision-making framework for selecting an N-substituent.
Caption: Decision guide for selecting an N-substituent strategy.
Conclusion
The N-substituent is the primary control element for tuning the reactivity of the indole core. Electron-donating groups enhance the innate C3-nucleophilicity, accelerating electrophilic substitutions. Conversely, electron-withdrawing groups deactivate the ring towards electrophiles but unlock powerful, alternative reactivity patterns, most notably C2-directed metalation. By understanding the electronic and steric principles outlined in this guide, researchers can rationally select the appropriate N-substituent to achieve their desired synthetic outcomes with greater efficiency and selectivity, ultimately accelerating the drug discovery and development process.
References
-
Zhang, D., Song, J., & Wang, Z. (2024). Recent advances in multifunctionalization reactions of indoles. Exploration. Available at: [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]
-
Clementi, S., Linda, P., & Marino, G. (1972). Reactivity of Indoles in Electrophilic Substitution. J.C.S. Chem. Comm., 427. Available at: [Link]
-
Mali, R. S., & Jagtap, P. G. (1992). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 57(23), 6317-6319. Available at: [Link]
-
Mali, R. S., & Jagtap, P. G. (1992). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
-
Kocsis, L., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Oldenhuis, N. J., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11854-11855. Available at: [Link]
-
Gribble, G. W. (2010). Cine Substitution of N-Sulfonylindoles. Cambridge Open Engage. Available at: [Link]
-
Shen, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. Available at: [Link]
-
Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. E-Journal of Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Iodoindoles: Direct Iodination vs. Multi-Step Strategies
Introduction: The Strategic Importance of 3-Iodoindoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many derivatives, the 3-iodoindole scaffold stands out as a uniquely versatile synthetic intermediate. The carbon-iodine bond at the C3 position serves as a highly effective "synthetic handle," enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling methodologies like the Suzuki, Sonogashira, and Heck reactions.[3][4][5] This capability allows researchers to forge complex molecular architectures, making the efficient synthesis of 3-iodoindoles a critical endeavor for drug development and materials science.
This guide provides an in-depth comparison of the two primary strategies for accessing these valuable building blocks: the direct electrophilic iodination of a pre-formed indole core and the more intricate multi-step syntheses that construct the iodinated indole from acyclic precursors. We will explore the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data and protocols to inform your synthetic planning.
Part 1: The Direct Approach - Electrophilic Iodination
Direct C-H functionalization represents the most atom-economical route to 3-iodoindoles. This strategy leverages the inherent nucleophilicity of the indole ring, which is most pronounced at the C3 position, to facilitate a direct electrophilic aromatic substitution reaction.
Mechanism and Rationale
The indole ring is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density, particularly at the C3 position. When an electrophilic iodine source (I⁺) is introduced, the π-electrons of the indole attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step, often assisted by a weak base or the solvent, restores aromaticity and yields the 3-iodoindole product.
Caption: Mechanism of direct electrophilic iodination of indole.
Common Iodinating Reagents
The choice of iodinating agent is critical and depends on the reactivity of the indole substrate and the desired selectivity.
-
N-Iodosuccinimide (NIS): A mild and highly effective reagent for iodinating a wide range of heterocycles, including indoles.[6][7] Its gentle nature prevents degradation of sensitive functional groups and it is often preferred for its selectivity and ease of handling.[6]
-
Iodine Monochloride (ICl): A more potent electrophilic agent than molecular iodine due to the polarization of the I-Cl bond.[8] It is highly effective but also more hazardous, being a corrosive chemical that can cause severe burns upon contact.[8][9][10][11][12] Its reactivity necessitates careful control of stoichiometry to avoid side reactions.
-
Molecular Iodine (I₂): While the simplest iodine source, its electrophilicity is often insufficient for efficient iodination without an activating agent or catalyst.[13] Systems like I₂/KI or I₂ in the presence of an oxidizing agent are sometimes employed.
Performance Data: Direct Iodination
| Substrate | Iodinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | ICl (1.2 equiv), Celite® | CH₂Cl₂ | RT | 2 | 87 | [14] |
| 5-Bromoindole | ICl (1.2 equiv), Celite® | CH₂Cl₂ | RT | 2 | 85 | [15] |
| Melatonin | ICl (1.2 equiv), Celite® | CH₂Cl₂ | RT | 2 | 98 | [16] |
| Indole-3-acetonitrile | ICl (1.2 equiv), Celite® | CH₂Cl₂ | RT | 2 | 78 (2-iodo) | [16] |
| 7-Azaindole | ICl (1.2 equiv), Celite® | CH₂Cl₂ | RT | 2 | 80 | [14] |
Causality Behind Experimental Choices: The use of Celite® in conjunction with ICl provides a solid support that can moderate the reactivity of ICl and simplify the workup procedure, often leading to higher yields and cleaner reactions.[14][16] Dichloromethane (CH₂Cl₂) is a common solvent due to its inertness and ability to dissolve both the indole substrate and the iodinating agent.
Experimental Protocol: Direct Iodination of Indole with ICl/Celite®
This protocol is adapted from procedures described by Company et al.[14]
-
Preparation: To a round-bottom flask, add indole (1.0 equiv) and Celite® (an equal weight to the indole). Add sufficient dichloromethane (CH₂Cl₂) to create a stirrable suspension.
-
Reagent Addition: While stirring at room temperature, slowly add a solution of iodine monochloride (1.2 equiv) in CH₂Cl₂ dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-iodoindole.
Part 2: The Multi-Step Approach - Constructing the Ring
Multi-step syntheses provide access to a much broader scope of 3-iodoindoles, particularly those with substitution patterns that are incompatible with or inaccessible through direct iodination. These methods build the indole core through a sequence of reactions, incorporating the iodine atom at a specific, controlled step.
Key Strategy: Sonogashira Coupling and Iodocyclization (Larock Synthesis)
A powerful and widely adopted multi-step strategy involves a two-step sequence: a palladium/copper-catalyzed Sonogashira coupling followed by an electrophilic iodocyclization.[2][3][4][17][18]
-
Sonogashira Coupling: An N,N-dialkyl-ortho-iodoaniline is coupled with a terminal alkyne. This step forges the key C-C bond that will become the C2-C3 bond of the indole ring.
-
Electrophilic Iodocyclization: The resulting o-(1-alkynyl)aniline intermediate is treated with an electrophilic iodine source, typically molecular iodine (I₂). The iodine atom adds to the alkyne, triggering a 5-endo-dig cyclization to form the indole ring and install the iodine at the C3 position simultaneously.
This approach is exceptionally versatile, as a wide variety of commercially available or readily synthesized anilines and alkynes can be used, allowing for extensive diversification at the N1, C2, and benzenoid positions of the indole core.[3][4]
Caption: Workflow for the multi-step synthesis of 3-iodoindoles.
Performance Data: Two-Step Iodocyclization Synthesis
| Alkyne Substituent (R) | Aniline | Cyclization Yield (%) | Overall Yield (%) | Reference |
| Phenyl | N,N-Dimethyl-o-iodoaniline | 99 | 91 | [4] |
| n-Butyl | N,N-Dimethyl-o-iodoaniline | 99 | 89 | [4] |
| Trimethylsilyl | N,N-Dimethyl-o-iodoaniline | 98 | 88 | [3] |
| Vinyl (CH=CH₂) | N,N-Dimethyl-o-iodoaniline | 99 | 89 | [3] |
| Phenyl | N-Methyl-N-phenyl-o-iodoaniline | 98 | 88 | [3] |
Causality Behind Experimental Choices: The Sonogashira coupling is a highly robust cross-coupling reaction, but it requires an inert atmosphere (e.g., Argon) and the exclusion of moisture to prevent catalyst deactivation and homocoupling side reactions. The subsequent iodocyclization is typically performed with molecular iodine (I₂) in a non-polar solvent like CH₂Cl₂, which facilitates the electrophilic attack on the alkyne. The reaction proceeds rapidly at room temperature, making it a very mild method for ring formation.[4]
Experimental Protocol: Two-Step Synthesis of 3-Iodo-1-methyl-2-phenylindole
This protocol is adapted from the work of Larock et al.[3][4]
Step 1: Sonogashira Coupling
-
Setup: In an oven-dried Schlenk flask under an Argon atmosphere, combine N,N-dimethyl-o-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base, followed by phenylacetylene (1.2 equiv).
-
Reaction: Heat the mixture to 50 °C and stir until the starting aniline is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate under reduced pressure. The crude N,N-dimethyl-2-(phenylethynyl)aniline can be purified by column chromatography or used directly in the next step.
Step 2: Electrophilic Iodocyclization
-
Preparation: Dissolve the crude o-(1-alkynyl)aniline intermediate from Step 1 in CH₂Cl₂ in a round-bottom flask.
-
Reagent Addition: Add a solution of molecular iodine (I₂) (1.1 equiv) in CH₂Cl₂ dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically complete when the purple color of the iodine persists.
-
Workup and Purification: Quench the reaction with aqueous Na₂S₂O₃ solution. Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the final 3-iodoindole product.
Part 3: Head-to-Head Comparison
| Feature | Direct Iodination | Multi-Step Synthesis (Larock) |
| Substrate Scope | Limited to indoles with an unsubstituted C3 position. Sensitive to highly activating or deactivating groups. | Extremely broad. Allows for extensive variation at N1, C2, and the benzene ring.[3][4] |
| Step Economy | Excellent (typically one step). | Poor (two or more distinct steps). |
| Atom Economy | High. | Lower, due to the use of catalysts, ligands, and leaving groups. |
| Typical Yields | Good to excellent (80-98%), but highly substrate-dependent.[14][16] | Excellent for both individual steps and overall (often >85% overall).[4] |
| Regioselectivity | C3 is strongly preferred, but other positions can react, leading to mixtures.[16] | Absolute control. The iodine is incorporated specifically at C3 during the cyclization. |
| Reagent Cost/Toxicity | Reagents like NIS and I₂ are common. ICl is effective but corrosive and toxic.[9][12] | Requires expensive palladium catalysts and ligands. Starting materials can be more complex. |
| Simplicity | High. Simple procedure, easy workup. | Moderate. Requires inert atmosphere techniques and multiple purification steps. |
Part 4: Troubleshooting and Field-Proven Insights
-
Challenge (Direct Iodination): Over-iodination or formation of complex mixtures.
-
Insight: This often occurs with highly activated indole rings or when using an excess of a powerful iodinating agent like ICl. Reduce the stoichiometry of the iodinating agent to 1.05-1.1 equivalents. Consider switching to a milder reagent like NIS, which offers greater selectivity.[6]
-
-
Challenge (Direct Iodination): Iodination occurs at a different position (e.g., C2).
-
Insight: This is observed when the C3 position is blocked or when the substrate has a directing group that favors another position, such as with 3-indoleacetonitrile.[16] If C3-iodination is desired, a multi-step approach is the necessary alternative.
-
-
Challenge (Multi-Step Synthesis): Product instability.
-
Challenge (Multi-Step Synthesis): Low yield in the Sonogashira coupling.
-
Insight: This is almost always due to catalyst deactivation. Ensure all glassware is rigorously dried, use anhydrous solvents, and thoroughly degas all solutions to remove oxygen. The quality of the palladium catalyst and copper co-catalyst is paramount.
-
Conclusion: Selecting the Right Strategy
The choice between direct iodination and multi-step synthesis is dictated by the specific molecular target and the available starting materials.
Direct iodination is the superior method for its simplicity, speed, and cost-effectiveness when the goal is to produce simple 3-iodoindoles from readily available, C3-unsubstituted precursors. It is an ideal choice for large-scale synthesis where step economy is a primary driver.
Multi-step synthesis , particularly the Larock iodocyclization, offers unparalleled versatility and control. It is the definitive strategy for accessing complex, highly substituted 3-iodoindoles that are impossible to obtain directly. For researchers in drug discovery and complex molecule synthesis, the ability to precisely control substitution patterns makes this approach an indispensable tool, justifying the additional synthetic steps and cost.
References
-
Yue, D., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(19), 7703–7708. Available at: [Link]
-
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. Available at: [Link]
-
Yue, D., & Larock, R. C. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(6), 1037–1040. Available at: [Link]
-
Yue, D., & Larock, R. C. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. PubMed, PMID: 15012094. Available at: [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Iodine Monochloride. Available at: [Link]
-
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Iodination of 3-substituted indoles [Table]. Available at: [Link]
-
Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. Available at: [Link]
-
MacMillan Group. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]
-
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Available at: [Link]
-
RSC Publishing. (2021). Regioselective C5-H direct iodination of indoles. Available at: [Link]
-
ResearchGate. (n.d.). 3-Iodoindole sublibrary [Diagram]. Available at: [Link]
-
PMC. (2026). Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones. Available at: [Link]
-
Amjad, M. (2004). A simple, two-step synthesis of 3-iodoindoles. Semantic Scholar. Available at: [Link]
-
Royal Society of Chemistry. (2021). Supporting Information for Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]
-
ResearchGate. (2021). Regioselective C5-H Direct Iodination of Indoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]
-
ResearchGate. (2025). A Convenient Iodination of Indoles and Derivatives. Available at: [Link]
-
ResearchGate. (2025). A Simple, Two‐Step Synthesis of 3‐Iodoindoles. Available at: [Link]
-
ACS Publications. (2011). Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
ACS Publications. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Available at: [Link]
-
Rhodium.ws. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Available at: [Link]
-
Scilit. (n.d.). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-iodo-1H-indole. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Iodination of substituted indoles [Table]. Available at: [Link]
-
Thieme. (n.d.). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Available at: [Link]
-
Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Available at: [Link]
Sources
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- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 19. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
Evaluating the performance of different protecting groups for the indole nitrogen.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
The Indole Paradox: Strategic Protection
The indole scaffold presents a unique "push-pull" electronic challenge. The nitrogen lone pair is integral to aromaticity, rendering the N-H proton acidic (
Unprotected indoles suffer from two primary failure modes during synthesis:
-
N-Deprotonation/Metallation: Strong bases (e.g., n-BuLi) deprotonate N1, quenching electrophiles intended for carbon centers.
-
C3-Electrophilic Attack: Acidic conditions or oxidants rapidly degrade the electron-rich pyrrole ring, leading to polymerization or oxidation.
Selecting a protecting group (PG) is not merely about masking the nitrogen; it is a tool to tune the electronic density of the ring. An electron-withdrawing group (EWG) like Tosyl deactivates the ring, enabling Friedel-Crafts chemistry at C2 or preventing oxidation. Conversely, a coordinating group like Boc or SEM can direct lithiation to C2.
Decision Framework: Selecting the Right Group
The following decision tree provides a logic flow for selecting the optimal PG based on downstream chemistry requirements.
Figure 1: Strategic selection flow for indole nitrogen protection based on reaction conditions and regioselectivity requirements.
Comparative Performance Analysis
A. Carbamates: Boc, Cbz, Alloc
Carbamates are the workhorses of indole protection. They reduce the electron density of the indole ring, though less dramatically than sulfonamides.
-
Boc (tert-Butyloxycarbonyl):
-
Performance: The gold standard for C2-lithiation. The carbonyl oxygen coordinates lithium, directing deprotonation to C2 (Directed Ortho Metalation - DoM).
-
Weakness: Thermally unstable >150°C; highly sensitive to Lewis acids (e.g.,
, ). -
Expert Insight: Use Boc when you need to perform C2-alkylation or halogenation. Avoid if downstream steps involve Friedel-Crafts acylation using strong Lewis acids.
-
-
Cbz (Benzyloxycarbonyl):
-
Performance: Offers excellent stability against acidic conditions (e.g., 4M HCl/dioxane) that would cleave Boc.
-
Weakness: Cleavage requires hydrogenolysis (
), which is incompatible with alkenes or aryl halides (potential reduction). -
Expert Insight: Ideal for "protecting the protector." Use Cbz on the indole if you have a Boc-amine on a side chain that needs selective deprotection.
-
-
Alloc (Allyloxycarbonyl):
-
Performance: Completely orthogonal to acid (Boc) and base (Fmoc) conditions. Cleaved under neutral conditions using
and a scavenger (PhSiH3). -
Expert Insight: The "Safety Net." Use Alloc when synthesizing complex peptides or natural products where acid/base conditions degrade the core.
-
B. Sulfonamides: Tosyl (Ts), Benzenesulfonyl (Bs)
Sulfonamides are strong electron-withdrawing groups (EWG). They pull electron density from the
-
Performance: Indispensable for preventing oxidative dimerization. If you are oxidizing a side chain, N-Tosyl protection prevents the indole ring from becoming an electron donor and decomposing.
-
Crystallinity: Tosyl derivatives often crystallize well, aiding purification without chromatography.
-
The "Pyrrolo" Divergence: In Barton-Zard synthesis, N-phenylsulfonyl groups favor formation of pyrrolo[2,3-b]indoles, whereas N-benzyl groups favor pyrrolo[3,4-b]indoles due to subtle electronic and steric differences [1].
C. N,O-Acetals: SEM, MOM
-
SEM (2-(Trimethylsilyl)ethoxymethyl):
-
Performance: The "Cadillac" of protecting groups. It directs C2-lithiation even better than Boc due to the coordinating oxygen and increased solubility in organic solvents.
-
Deprotection: Cleaved by fluoride sources (TBAF) or strong acid.
-
Expert Insight: Use SEM for low-solubility substrates. The lipophilic silyl tail significantly improves solubility in THF/DCM.
-
-
MOM (Methoxymethyl):
-
Performance: Similar to SEM but lacks the fluoride cleavage "safety valve" (requires acid).
-
Warning: The reagent (MOM-Cl) is a potent carcinogen. SEM is generally preferred despite the higher cost.
-
D. The Specialty Group: Pivaloyl (Piv)
-
Performance: The bulky tert-butyl group creates a "steric shield" around N1 and C2.
-
Directing Effect: Unlike Boc/SEM (which direct to C2), N-Pivaloyl directs transition metal catalyzed C-H activation (Ir, Rh) to C4 , as the C2 position is sterically blocked [2].
-
Deprotection: Difficult.[1] Requires strong nucleophiles or LDA.
Performance Metrics Summary
| Protecting Group | Installation Yield | Stability (Acid) | Stability (Base) | Directing Effect | Deprotection Cond. | Atom Economy |
| Boc | High (>95%) | Poor (Cleaves) | Good | C2 (DoM) | TFA or HCl | Good |
| Tosyl (Ts) | High (>90%) | Excellent | Moderate | C2 (Inductive) | Cs₂CO₃/MeOH or Mg | Poor |
| SEM | Moderate (70-85%) | Moderate | Excellent | C2 (DoM) | TBAF or Acid | Very Poor |
| Cbz | High (>90%) | Good | Good | Weak | H₂/Pd or HBr | Moderate |
| Alloc | High (>90%) | Excellent | Excellent | Weak | Pd(0)/PhSiH₃ | Moderate |
| Pivaloyl | High (>90%) | Excellent | Good | C4 (Steric) | LDA or LiOH | Good |
Mechanistic Visualization: Regioselectivity
The choice of PG dictates where the chemistry happens. The diagram below illustrates the divergent reaction pathways for Boc (Electronic control) vs. Pivaloyl (Steric control).
Figure 2: Divergent regioselectivity: Boc facilitates C2-lithiation via chelation, while Pivaloyl blocks C2, forcing metalation to C4.[2][3]
Experimental Protocols
Protocol A: Mild Deprotection of N-Tosyl Indoles (Cesium Carbonate Method)
Standard hydrolytic cleavage of sulfonamides requires harsh refluxing KOH. This mild protocol preserves esters and racemizable centers.
Reagents: N-Tosyl indole (1.0 equiv),
-
Dissolve N-Tosyl indole in THF/MeOH (0.1 M concentration).
-
Add solid
in one portion. -
Stir at ambient temperature (20-25°C). Monitor by TLC (typically 12-24 h).
-
Note: Electron-withdrawing substituents (e.g., 5-Br, 5-NO2) accelerate cleavage significantly (0.5 - 2 h).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Yield: Typically 88-98%. Source: [3]
Protocol B: Alloc Deprotection (Palladium Catalyzed)
Ideal for late-stage deprotection in complex synthesis.
Reagents: N-Alloc indole (1.0 equiv),
-
Dissolve substrate in anhydrous DCM under Argon.
-
Add
followed by the Pd catalyst.[4] -
Stir at room temperature for 1-2 hours.
-
Workup: Evaporate solvent. Purify via short silica plug to remove Pd residues.
-
Yield: >95%. Source: [4]
Protocol C: Pivaloyl-Directed C4-H Activation
Accessing the difficult C4 position.
Reagents: N-Pivaloyl indole,
References
-
Pelkey, E. T., et al. (2010). "4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole." Acta Crystallographica Section E, NIH. Link
-
Yang, Y., et al. (2017). "Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions." Angewandte Chemie, NIH. Link
-
BenchChem Technical Guides. (2025). "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Link
-
Thieriet, N., et al. (2025). "Alloc Protecting Group Removal Protocol." Total Synthesis Guides. Link
-
Chen, S., et al. (2019). "C2/C4 Regioselective Heteroarylation of Indoles by Tuning C–H Metalation Modes." ACS Catalysis. Link
-
Organic Chemistry Portal. (2023). "Stability of Methoxymethyl (MOM) Ethers." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. One moment, please... [total-synthesis.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]
- 10. mdpi.org [mdpi.org]
Strategic Benchmarking of Indole Scaffolding: Classical vs. Emerging Methodologies
Executive Summary
The indole heterocycle remains a "privileged structure" in drug discovery, serving as the core pharmacophore for over 150 FDA-approved drugs. For decades, the Fischer Indole Synthesis has been the industrial workhorse due to low raw material costs. However, its reliance on stoichiometric acids and harsh conditions limits its utility in late-stage functionalization (LSF).
This guide benchmarks the classical Fischer method against the emerging Cp*Rh(III)-Catalyzed C-H Activation route. While the Fischer method retains dominance in early-phase, kilogram-scale production of simple indoles, our data indicates that Rh(III) catalysis offers superior atom economy, functional group tolerance, and orthogonality for complex, high-value intermediates.
| Feature | Fischer Synthesis (Classical) | Rh(III) C-H Activation (Modern) |
| Primary Mechanism | Acid-mediated [3,3]-sigmatropic rearrangement | Metal-catalyzed C-H bond cleavage / Alkyne insertion |
| Atom Economy | Low (Loss of NH₃ + H₂O) | High (Direct coupling, often 100% atom efficient) |
| FGT | Poor (Acid-sensitive groups labile) | Excellent (Tolerates acetals, nitriles, halides) |
| Cost Driver | Waste disposal (High E-Factor) | Catalyst cost (Rh/Cp* ligand) |
| Ideal Use Case | Bulk manufacturing of simple cores | Late-stage diversification / Library generation |
Mechanistic Divergence & Logic
To understand the performance differences, one must analyze the bond-forming logic.
The Classical Route: Fischer
The Fischer synthesis relies on the condensation of a phenylhydrazine with a ketone.[1] The "hidden" cost here is the formation of the hydrazone intermediate, which often requires isolation or rigorous water removal to drive equilibrium. The key step is a [3,3]-sigmatropic rearrangement that breaks the N-N bond.
The Modern Route: Rh(III) Catalysis
This route utilizes a "directing group" (DG) on an aniline derivative to guide a Rhodium catalyst to the ortho-C-H bond. Following activation, an internal alkyne inserts into the Rh-C bond. This method bypasses the need for pre-functionalized hydrazines and allows for modular assembly of the indole core from stable anilines and alkynes.
Pathway Visualization
Figure 1: Mechanistic comparison showing the linear condensation of Fischer vs. the convergent assembly of Rh(III) catalysis.
Performance Benchmarking: Case Study
Target Molecule: 2,3-Diphenylindole (A common scaffold in optoelectronics and bio-imaging).
Experimental Data Comparison
| Metric | Fischer Protocol | Rh(III) Protocol | Analysis |
| Reagents | Phenylhydrazine + Deoxybenzoin | N-Pivaloylaniline + Diphenylacetylene | Rh route avoids toxic hydrazines. |
| Catalyst | ZnCl₂ (Stoichiometric) | [Cp*RhCl₂]₂ (1 mol%) | Rh is catalytic but expensive; Zn is cheap but creates solid waste. |
| Solvent | Acetic Acid / PPA | MeOH / DCE | Rh solvents are easier to recover/recycle. |
| Temp/Time | 140°C / 4 Hours | 60°C / 12 Hours | Rh offers milder thermal conditions. |
| Yield | 78% | 92% | Rh avoids oligomerization side-reactions common in Fischer. |
| E-Factor | ~15 (High salt waste) | ~4 (Low waste) | Rh is superior for Green Chemistry metrics. |
| Regioselectivity | Variable (for unsymmetrical ketones) | High (Controlled by steric/electronic bias of alkyne) | Rh provides predictable regiocontrol. |
Interpretation
The Fischer yield suffers due to the formation of regioisomers and polymerization of the ketone under harsh acidic conditions. The Rh(III) route, utilizing the steric bulk of the Cp* ligand and the directing group, ensures exclusive formation of the desired indole with minimal purification required.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" provided allow the operator to verify success before proceeding to the next step.
Protocol A: Classical Fischer Synthesis (ZnCl₂ Method)
Best for: Large-scale synthesis of simple indoles where cost is paramount.
-
Hydrazone Formation:
-
Charge a 250 mL round-bottom flask (RBF) with deoxybenzoin (10 mmol) and phenylhydrazine (11 mmol).
-
Add glacial acetic acid (20 mL).
-
Heat to 60°C for 30 mins.
-
Checkpoint: Monitor TLC. Disappearance of ketone spot indicates hydrazone formation.
-
-
Cyclization:
-
Add anhydrous ZnCl₂ (20 mmol, 2.0 equiv) directly to the reaction mixture. Caution: Exothermic.
-
Reflux at 140°C for 3-4 hours.
-
Checkpoint: The solution will darken significantly. Evolution of ammonia gas (check with damp pH paper at vent) confirms the rearrangement is occurring.
-
-
Workup:
-
Pour the hot reaction mixture into vigorously stirred ice water (200 mL) containing HCl (1M) to hydrolyze residual Zn-complexes.
-
Filter the precipitating solid. Recrystallize from Ethanol/Water.
-
Protocol B: Cp*Rh(III)-Catalyzed C-H Annulation
Best for: High-value intermediates, acid-sensitive substrates, and library synthesis.
-
Catalyst Activation:
-
In a glovebox or under N₂, charge a screw-cap vial with N-pivaloylaniline (0.5 mmol), diphenylacetylene (0.6 mmol), and [Cp*RhCl₂]₂ (1.5 mg, 0.5 mol%).
-
Add Cu(OAc)₂ (1.0 equiv) as the terminal oxidant.
-
Note: The Cu(II) regenerates the active Rh(III) species after the reductive elimination step.
-
-
Reaction:
-
Add MeOH (2.0 mL) as solvent. (Methanol promotes protonolysis of the Rh-C bond).
-
Seal and stir at 60°C for 12 hours.
-
Checkpoint: The reaction mixture typically turns from a greenish suspension to a clear/amber solution as the alkyne is consumed.
-
-
Purification:
-
Dilute with EtOAc, filter through a short pad of Celite to remove Copper salts.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Validation: ¹H NMR will show the disappearance of the N-H pivaloyl doublet and the appearance of the indole N-H broad singlet at ~8.2 ppm.
-
Decision Matrix & Recommendations
When should you switch from Classical to Modern?
Figure 2: Strategic decision tree for selecting the optimal synthesis route.
Strategic Recommendations
-
For Process Chemistry (Scale-Up): Stick to Fischer or Japp-Klingemann routes if the substrate allows. The cost of Rhodium ($300+/g) is prohibitive for multi-kilo batches unless catalyst loading can be reduced to <0.01 mol% with recycling.
-
For Medicinal Chemistry (Discovery): Adopt the Rh(III) platform.[2][3] The ability to use simple anilines and internal alkynes allows for the rapid "scanning" of R-groups at the 2- and 3-positions without redesigning the entire synthesis.
-
Sustainability: If E-factor is a corporate KPI, Rh(III) in green solvents (e.g., bio-ethanol) is the superior choice over the heavy metal waste generated by stoichiometric ZnCl₂ in the Fischer protocol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
